5-Azaspiro[3.5]nonan-8-one;2,2,2-trifluoroacetic acid
Description
BenchChem offers high-quality 5-Azaspiro[3.5]nonan-8-one;2,2,2-trifluoroacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Azaspiro[3.5]nonan-8-one;2,2,2-trifluoroacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H14F3NO3 |
|---|---|
Molecular Weight |
253.22 g/mol |
IUPAC Name |
5-azaspiro[3.5]nonan-8-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H13NO.C2HF3O2/c10-7-2-5-9-8(6-7)3-1-4-8;3-2(4,5)1(6)7/h9H,1-6H2;(H,6,7) |
InChI Key |
RASUKLIQWRYKRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(=O)CCN2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Engineering the 3D Chemical Space: Discovery and Synthesis Pathways of 5-Azaspiro[3.5]nonan-8-one Scaffolds
Executive Summary: The "Escape from Flatland" Paradigm
In modern medicinal chemistry, the over-reliance on planar, sp²-hybridized aromatic rings often leads to drug candidates with poor solubility, high off-target toxicity, and suboptimal pharmacokinetic (PK) profiles. The strategic shift toward sp³-rich, three-dimensional architectures—often termed "escaping from flatland"—has made spirocyclic scaffolds highly sought after[1].
The 5-azaspiro[3.5]nonan-8-one scaffold (CAS: 362053-33-6) represents a premier building block in this domain[2]. Featuring a rigid cyclobutane ring fused to a piperidinone system, it provides a defined 3D vector for substituents, dramatically altering the physicochemical properties of the resulting active pharmaceutical ingredients (APIs)[1]. This technical guide explores the discovery logic, retrosynthetic pathways, and field-proven methodologies for synthesizing and functionalizing this critical scaffold.
Scaffold Discovery and Target Engagement
The discovery of 5-azaspiro[3.5]nonane derivatives often originates from the optimization of high-throughput screening (HTS) hits where planar rings (like morpholine or piperidine) fail to meet metabolic stability or permeability requirements.
-
Kinase Inhibitor Optimization (PLK4): During the development of Polo-like kinase 4 (PLK4) inhibitors, researchers discovered that replacing flat rings with spirocyclic systems like azaspiro[3.5]nonane maintained critical hydrogen-bonding networks while significantly improving biochemical potency and hepatocyte stability by mitigating oxidative metabolism[3].
-
CNS Penetration (mTOR Inhibitors): In the pursuit of brain-penetrant mTOR inhibitors (such as PQR626), 5-azaspiro[3.5]nonane derivatives were strategically employed to engage the solvent-exposed region of the mTOR kinase[4]. The rigid 3D nature of the spirocycle reduced the polar surface area penalty, optimizing blood-brain barrier (BBB) permeability without sacrificing target selectivity[4].
Caption: Logical progression from flat aromatics to 3D spirocyclic scaffolds in drug discovery.
Retrosynthetic Analysis and Synthesis Pathways
The construction of four-membered ring-containing spirocycles is notoriously challenging due to ring strain. Traditional approaches involve the direct cyclization of parent diols or diesters, or the ring expansion of smaller heterocycles[5].
For industrial and bench-scale synthesis, the most robust pathway utilizes a two-step method: an initial intramolecular cyclization of a functionalized acyclic precursor to form a protected lactam, followed by a highly controlled reduction to yield the 5-azaspiro[3.5]nonan-8-one core[6].
Caption: Core synthetic workflow for 5-azaspiro[3.5]nonan-8-one and downstream API functionalization.
Detailed Experimental Methodologies
The following protocol details the critical reduction of the lactam intermediate. It is designed as a self-validating system , ensuring that physical in-process controls (IPCs) confirm the success of the reaction without immediate reliance on NMR.
Protocol: Controlled Reduction of N-Boc-Lactam to 5-Azaspiro[3.5]nonan-8-one
Causality & Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent. If the temperature exceeds 0 °C, the hydride can over-reduce the ketone or cause thermal ring-opening of the highly strained cyclobutane moiety, leading to a significant byproduct characterized by an undesired double bond[6].
Step-by-Step Procedure:
-
Preparation: In a flame-dried reactor under a nitrogen atmosphere, dissolve the crude N-Boc-lactam intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 10 mL/g of substrate)[6]. Why THF? THF provides superior solvation for the LiAlH₄ complex compared to diethyl ether, ensuring a homogeneous hydride transfer.
-
Cooling & Addition: Cool the solution strictly to -10 °C. Divide the required LiAlH₄ (1.5 - 2.0 eq) into 10 equal parts and add them sequentially over one hour[7]. Why sequential addition? This prevents localized exothermic spikes that would otherwise trigger the aforementioned ring-opening side reactions.
-
Reaction Monitoring (IPC): Stir for 4–6 hours[6]. Validate reaction progress via TLC (Hexane/EtOAc 3:1). The disappearance of the UV-active starting material validates conversion.
-
Fieser Workup (Critical Step): To quench the reaction, slowly add n mL of purified water (where n is the mass of LiAlH₄ in grams), followed by n mL of 15% NaOH solution, and finally 3n mL of purified water[7].
-
Self-Validation: The successful formation of a crisp, white, granular aluminum salt precipitate physically validates that the stoichiometry of the quench was correct[7]. This avoids the notorious, intractable emulsions associated with standard aqueous workups.
-
-
Isolation: Filter the granular salts through a Celite pad, wash with ethyl acetate, and concentrate the filtrate under reduced pressure to yield the crude spiro-ketone, which can be purified via a neutral alumina column to achieve yields exceeding 82%[7].
Downstream Functionalization: Reductive Amination
The ketone at the 8-position of the 5-azaspiro[3.5]nonan-8-one scaffold serves as a versatile handle for library diversification. However, functionalizing this position via reductive amination requires strict chemoselectivity to prevent the premature reduction of the ketone into a secondary alcohol byproduct[6].
Quantitative Optimization Data
The choice of reducing agent and pH is the primary driver of chemoselectivity. As shown in Table 1, sodium triacetoxyborohydride (NaBH(OAc)₃) provides the optimal balance of reactivity and selectivity.
Table 1: Optimization of Reductive Amination at the 8-Position
| Reducing Agent | Solvent System | Optimal pH | Temperature (°C) | Chemoselectivity (Imine vs. Ketone) | Isolated Yield (%) |
| NaBH₄ | MeOH | 7.0 | 25 | Poor (Significant alcohol byproduct) | 22% |
| LiAlH₄ | THF | N/A | 0 | Very Poor (Spiro-cleavage risk) | <5% |
| NaBH₃CN | THF/MeOH | 5.5 - 6.0 | 25 | High (Imine selective) | 84% |
| NaBH(OAc)₃ | DCE or THF | 6.0 | 25 | Excellent (Imine selective, mild) | 91% |
Methodological Note: NaBH(OAc)₃ is preferred because it is mild enough to ignore the unreacted ketone but reactive enough to reduce the transient iminium ion formed at pH 6.0.
Conclusion
The 5-azaspiro[3.5]nonan-8-one scaffold is a triumph of modern synthetic design, allowing medicinal chemists to navigate complex 3D chemical spaces. By strictly controlling the thermodynamics of the lactam reduction phase and employing chemoselective downstream functionalization, researchers can reliably incorporate this spirocycle into diverse compound libraries, paving the way for next-generation kinase inhibitors and CNS therapeutics.
Sources
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Structural and Analytical Profiling of 5-Azaspiro[3.5]nonan-8-one Trifluoroacetate: A Comprehensive Guide for Drug Discovery
Executive Summary
The pursuit of novel chemical space in modern drug discovery has driven a paradigm shift from flat, sp²-hybridized aromatic systems to complex, sp³-rich three-dimensional architectures. Among these, spirocyclic amines have emerged as premier bioisosteres for traditional piperidines and pyrrolidines, offering enhanced metabolic stability, tunable basicity, and rigid spatial vectorality.
This technical whitepaper provides an in-depth analysis of a critical spirocyclic building block: 5-azaspiro[3.5]nonan-8-one trifluoroacetate (TFA) . As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, detailing the causality behind its salt form selection and providing self-validating analytical protocols to ensure absolute structural and stoichiometric fidelity during drug development workflows.
Structural & Physicochemical Profiling
The core scaffold of 5-azaspiro[3.5]nonan-8-one features a four-membered cyclobutane ring orthogonally fused to a six-membered piperidone ring at a single spiro carbon (C4). The strategic placement of a secondary amine at position 5 and a ketone at position 8 creates a highly functionalized, bifunctional handle for downstream parallel synthesis.
To establish a rigorous analytical baseline, the quantitative properties of the TFA salt (CAS: 2725791-02-4) are summarized below[1]:
| Property | Value | Analytical Significance |
| Chemical Name | 5-azaspiro[3.5]nonan-8-one 2,2,2-trifluoroacetate | Standard IUPAC nomenclature for the 1:1 salt. |
| CAS Registry Number | 2725791-02-4 | Unique identifier for the TFA salt form[1]. |
| Free Base Formula | C₈H₁₃NO | Defines the spirocyclic core. |
| Salt Formula | C₂HF₃O₂ | Trifluoroacetic acid counterion. |
| Overall Molecular Formula | C₁₀H₁₄F₃NO₃ | Used for elemental analysis and bulk mass tracking[1]. |
| Overall Molecular Weight | 253.22 g/mol | Bulk stoichiometric weight[1]. |
| Free Base Exact Mass | 139.0997 Da | Target mass for high-resolution MS. |
| Protonated Base[M+H]⁺ | 140.1070 Da | Primary ion observed in ESI+ mode[2]. |
The Causality of Salt Selection: Why Trifluoroacetate?
In early-stage drug discovery, the physical state of a building block dictates its utility. Free base spirocyclic amines of low molecular weight often exhibit problematic physicochemical traits: they can be volatile, highly hygroscopic, or susceptible to oxidative degradation at the secondary nitrogen.
By pairing the basic secondary amine with trifluoroacetic acid (TFA, pKa ~0.23), the molecule is locked into a stable, crystalline, or easily handleable powder[1].
-
Thermodynamic Stability: The strong acidity of TFA ensures >99.9% protonation of the spiro-amine, preventing nucleophilic degradation pathways.
-
Chromatographic Behavior: The TFA counterion acts as an endogenous ion-pairing agent. During reverse-phase high-performance liquid chromatography (RP-HPLC), it masks the highly polar protonated amine, dramatically improving peak shape and preventing peak tailing caused by secondary interactions with residual silanols on the stationary phase.
Self-Validating Analytical Protocols
A single analytical technique is insufficient to confirm both the structural integrity of the spirocycle and the stoichiometry of the salt. We must employ a self-validating system where orthogonal techniques confirm different aspects of the molecule.
Figure 1: Self-validating analytical workflow for spirocyclic salt characterization.
Protocol 1: High-Resolution LC-MS Workflow
This protocol validates the exact mass of the spirocyclic core.
-
Step 1: Sample Preparation. Dissolve 1 mg of the 5-azaspiro[3.5]nonan-8-one TFA salt in 1 mL of LC-MS grade Methanol/Water (50:50 v/v).
-
Causality: The TFA salt is highly soluble in polar protic solvents. A 50:50 mixture ensures both the hydrophobic cyclobutane ring and the ionic TFA component remain fully solvated, preventing precipitation in the autosampler loop.
-
-
Step 2: Chromatographic Separation. Inject 1 µL onto a C18 Reverse-Phase column (e.g., Waters Acquity BEH C18, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Causality: Formic acid (pH ~2.7) ensures the amine remains fully protonated during separation, overriding the TFA and standardizing the ionization state.
-
-
Step 3: Mass Spectrometry (ESI+). Operate the mass spectrometer in positive electrospray ionization mode.
-
Causality: The basic nitrogen readily accepts a proton to form the [M+H]⁺ ion. The TFA anion ([CF₃COO]⁻) will not be detected in positive mode, allowing clean observation of the spirocyclic core at m/z 140.1 [2].
-
Figure 2: Electrospray ionization (ESI) dissociation pathway of the TFA salt.
Protocol 2: Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
While MS confirms the mass, NMR confirms the connectivity and the exact 1:1 salt stoichiometry.
-
Step 1: Solvent Selection. Dissolve 15 mg of the compound in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is strictly preferred over D₂O. D₂O causes rapid hydrogen-deuterium (H/D) exchange, masking the >NH₂⁺ protons. DMSO-d₆ preserves these exchangeable protons, allowing direct observation of the protonation state induced by the TFA.
-
-
Step 2: ¹³C Acquisition. Acquire a standard 1D ¹³C spectrum.
-
Causality: The spiro center (C4) will appear as a distinct quaternary carbon, while the ketone (C8) will resonate characteristically downfield near 210 ppm. The TFA carbonyl will appear as a quartet (~158 ppm) due to ¹³C-¹⁹F coupling.
-
-
Step 3: ¹⁹F Acquisition. Acquire a ¹⁹F NMR spectrum with proton decoupling.
-
Causality: This is the critical step for salt validation. A sharp singlet at approximately -75.0 to -76.0 ppm validates the presence of the trifluoroacetate counterion. Integrating this peak against an internal standard confirms the precise 1:1 stoichiometric ratio of the C₁₀H₁₄F₃NO₃ formula.
-
References
- AChemBlock. "5-azaspiro[3.5]nonan-8-one 2,2,2-trifluoroacetic acid 97%". AChemBlock Catalog.
- Sigma-Aldrich. "5-azaspiro[3.5]nonan-8-one,2,2,2-trifluoroacetic acid". Sigma-Aldrich Catalog.
- Google Patents. "WO2021055630A1 - Substituted, saturated and unsaturated n-heterocyclic carboxamides and related compounds for their use in the treatment of medical disorders".
Sources
- 1. 5-azaspiro[3.5]nonan-8-one 2,2,2-trifluoroacetic acid 97% | CAS: 2725791-02-4 | AChemBlock [achemblock.com]
- 2. WO2021055630A1 - Substituted, saturated and unsaturated n-heterocyclic carboxamides and related compounds for their use in the treatment of medical disorders - Google Patents [patents.google.com]
protocol for reductive amination of 5-azaspiro[3.5]nonan-8-one 2,2,2-trifluoroacetic acid
Application Note & Protocol: Reductive Amination of 5-Azaspiro[3.5]nonan-8-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds are of increasing importance in medicinal chemistry, offering a three-dimensional architecture that can lead to improved pharmacological properties.[1][2] The 5-azaspiro[3.5]nonan-8-one core is a valuable building block for accessing novel chemical space. Reductive amination is a cornerstone of amine synthesis, providing a reliable and controlled method for forming C-N bonds. This document provides a detailed protocol for the reductive amination of 5-azaspiro[3.5]nonan-8-one, supplied as its 2,2,2-trifluoroacetic acid (TFA) salt, using various primary and secondary amines. We will delve into the mechanistic rationale, experimental setup, purification, and characterization, with a focus on the use of sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent.[3]
Introduction: The Strategic Value of Spirocyclic Amines
The drive to "escape from flatland" in drug design has led to a greater appreciation for molecules with complex three-dimensional shapes.[1] Spirocycles, which contain two rings connected by a single common atom, are particularly advantageous. Their rigid conformation can pre-organize appended functional groups into well-defined vectors, enhancing binding affinity and selectivity for biological targets while often improving physicochemical properties like solubility.[1]
The 5-azaspiro[3.5]nonane framework is an attractive scaffold that combines an azetidine or piperidine motif with a cyclohexyl ring system. Derivatization of the ketone at the 8-position via reductive amination opens a gateway to a vast library of secondary and tertiary amines, which are ubiquitous functional groups in active pharmaceutical ingredients (APIs).
Mechanism and Scientific Rationale
Reductive amination is a two-step, one-pot process that combines nucleophilic addition of an amine to a ketone, followed by the reduction of the resulting iminium ion intermediate.
The Role of the TFA Salt
The starting material, 5-azaspiro[3.5]nonan-8-one, is provided as a TFA salt. This has several implications for the reaction:
-
In-Situ Neutralization: The secondary amine within the spirocycle is protonated. For the reductive amination to proceed with an external amine, this internal amine must be deprotonated. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to neutralize the TFA salt and liberate the free spirocyclic ketone.
-
Acid Catalysis: The reaction itself benefits from slightly acidic conditions, which catalyze the dehydration of the hemiaminal intermediate to form the crucial iminium ion. The amine being used for the amination (if it's an amine salt) or a small amount of added acetic acid can serve this catalytic role.[3]
Iminium Ion Formation and Reduction
The core of the reaction involves the equilibrium between the ketone, the amine, the hemiaminal, and the iminium ion. The removal of water drives the equilibrium towards the iminium ion, which is the species that is ultimately reduced.
Choice of Reducing Agent: Sodium Triacetoxyborohydride (STAB)
Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation for several key reasons:[3]
-
Selectivity: STAB is a mild reducing agent that reacts much faster with protonated imines (iminium ions) than with ketones or aldehydes. This selectivity is crucial for a one-pot procedure, as it prevents the premature reduction of the starting ketone to an alcohol, thereby maximizing the yield of the desired amine.
-
Moisture Tolerance: Unlike more powerful hydrides, STAB is less reactive with protic solvents and can tolerate the small amount of water produced during imine formation.[4] However, it should still be handled in a dry environment as it is moisture-sensitive.[4][5]
-
Safety: STAB is a safer alternative to other selective reagents like sodium cyanoborohydride (NaBH₃CN), which can release toxic hydrogen cyanide gas under acidic conditions.
Experimental Protocol
This protocol provides a general procedure for the reductive amination of 5-azaspiro[3.5]nonan-8-one TFA salt with a representative primary amine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-azaspiro[3.5]nonan-8-one TFA salt | ≥95% | (As available) | Store in a desiccator. |
| Primary or Secondary Amine | ≥98% | (As available) | e.g., Benzylamine, Morpholine |
| Sodium Triacetoxyborohydride (STAB) | Reagent | (As available) | Moisture-sensitive. Handle under inert gas if possible.[4][6] |
| Triethylamine (TEA) or DIPEA | Anhydrous | (As available) | Used to neutralize the TFA salt. |
| 1,2-Dichloroethane (DCE) | Anhydrous | (As available) | Preferred solvent.[3] THF can also be used.[7] |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | N/A | For workup. |
| Brine (Saturated NaCl) | Aqueous | N/A | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | (As available) | For drying organic layers. |
| Silica Gel | 230-400 mesh | (As available) | For column chromatography. |
Step-by-Step Procedure
Reaction Setup (Under Nitrogen or Argon Atmosphere)
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 5-azaspiro[3.5]nonan-8-one TFA salt (1.0 eq).
-
Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).
-
Add triethylamine (TEA) or DIPEA (1.1 eq) to the solution to neutralize the TFA salt. Stir for 10-15 minutes at room temperature. A salt precipitate may form.
-
Add the desired primary or secondary amine (1.0-1.2 eq).
-
Stir the mixture for 30-60 minutes at room temperature to allow for iminium ion formation.
-
In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture. Note: The addition may cause some effervescence.
-
Seal the flask and stir the reaction at room temperature for 12-24 hours.
Monitoring the Reaction
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Use a suitable eluent system (e.g., 10% Methanol in Dichloromethane with 1% NH₄OH). Stain with potassium permanganate or ninhydrin to visualize the amine product.
-
LC-MS: Look for the disappearance of the starting ketone and the appearance of a new peak with the expected mass of the product.
Workup Procedure
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification
-
The crude product is typically purified by flash column chromatography on silica gel.
-
A gradient elution system, such as 0-10% methanol in DCM, often provides good separation. Adding a small amount of triethylamine (0.5-1%) to the eluent can prevent the product from tailing on the silica gel.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure of the newly formed amine.
-
LC-MS: To confirm the molecular weight and assess purity.
-
HRMS (High-Resolution Mass Spectrometry): To confirm the elemental composition.
Visualization of Workflow and Mechanism
Experimental Workflow
Caption: General workflow for the reductive amination protocol.
Reaction Mechanism
Caption: Simplified mechanism of reductive amination.
Safety and Handling Precautions
-
Sodium Triacetoxyborohydride (STAB): Flammable solid that reacts with water to release flammable gases.[5][8] It is harmful if swallowed and causes serious eye damage.[5][8] Handle in a well-ventilated fume hood, under an inert atmosphere if possible.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5][6] Store in a cool, dry place away from moisture.[4]
-
1,2-Dichloroethane (DCE): Is a suspected carcinogen and is toxic. Handle only in a fume hood with appropriate PPE.
-
General Precautions: Always conduct reactions in a well-ventilated area. Avoid inhalation of dust and vapors.[9] Wash hands thoroughly after handling.[8]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion / No Reaction | 1. Incomplete neutralization of TFA salt.2. Inactive (hydrolyzed) STAB.3. Sterically hindered amine or ketone. | 1. Ensure sufficient base (1.1-1.2 eq) is added.2. Use a fresh bottle of STAB; handle quickly to minimize air exposure.3. Increase reaction time, warm gently (e.g., to 40 °C), or add a catalytic amount of acetic acid (0.5 eq). |
| Formation of Alcohol Byproduct | 1. Reducing agent is too strong or not selective.2. Reaction conditions are too harsh. | 1. Ensure STAB is used, not a stronger reagent like NaBH₄.2. Maintain room temperature. STAB is highly selective for the iminium ion over the ketone. |
| Dialkylation of Primary Amine | The product (secondary amine) is more nucleophilic than the starting primary amine and reacts again. | This is less common with STAB but can occur. Consider a two-step procedure: first form and isolate the imine, then reduce it.[3] |
| Difficult Purification | Product is very polar and streaks on silica gel. | Add 0.5-1% triethylamine or ammonium hydroxide to the chromatography eluent to suppress ionization of the amine. |
References
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Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
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Hollingsworth, T., & Ioannidis, S. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link]
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Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Patora-Komisarska, K., et al. (2009). Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up. The Journal of Organic Chemistry, 74(11), 4236-4241. [Link]
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ResearchGate. (n.d.). Polymethylhydrosiloxane (PMHS)/trifluoroacetic acid (TFA): a novel system for reductive amination reactions. [Link]
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Patora-Komisarska, K., et al. (2009). Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up. The Journal of Organic Chemistry, 74(11), 4236–4241. [Link]
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Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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D'hooghe, M., et al. (2010). Studies on the Synthesis of Some Functionalized Azaheterocycles through Oxidative Ring Opening/Ring Closing by Reductive Amination. Molecules, 15(4), 2493-2506. [Link]
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Bull, J. A., et al. (2017). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. The Journal of Organic Chemistry, 82(13), 6649-6660. [Link]
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Senthamarai, T., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(35), 11344-11348. [Link]
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ResearchGate. (n.d.). Direct reductive amination of ketones with amines by reductive aminases. [Link]
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Liu, Y., et al. (2019). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 21(18), 7352-7356. [Link]
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Senthamarai, T., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie, 130(35), 11508-11512. [Link]
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Herzon, S. B., et al. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society, 136(51), 17706-17709. [Link]
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Zaikin, A., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(35), 11648-11664. [Link]
- CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. (n.d.).
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Arnold, F. H., et al. (2021). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. ACS Central Science, 7(9), 1541-1547. [Link]
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Bobko, A. A., et al. (2023). Synthesis and Properties of (1R(S),5R(S),7R(S),8R(S))-1,8-Bis(hydroxymethyl)-6-azadispiro[4.1.4.2]tridecane-6-oxyl: Reduction-Resistant Spin Labels with High Spin Relaxation Times. Molecules, 28(14), 5433. [Link]
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Application Notes and Protocols for N-Alkylation of 5-azaspiro[3.5]nonan-8-one TFA Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 5-Azaspiro[3.5]nonane Scaffold and the N-Alkylation Challenge
The 5-azaspiro[3.5]nonan-8-one core is a valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutics, particularly in the realm of central nervous system (CNS) disorders and antiviral agents[1]. The ability to introduce diverse substituents on the nitrogen atom via N-alkylation is crucial for modulating the pharmacological properties of molecules based on this scaffold.
However, the N-alkylation of secondary amines, such as 5-azaspiro[3.5]nonan-8-one, presents a significant challenge: over-alkylation. The product of the initial alkylation, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to the formation of undesired quaternary ammonium salts. This "runaway reaction" can significantly reduce the yield of the desired product and complicate purification.
Furthermore, 5-azaspiro[3.5]nonan-8-one is frequently supplied as a trifluoroacetic acid (TFA) salt. The TFA counterion protonates the nitrogen atom, rendering it non-nucleophilic and incapable of participating in an N-alkylation reaction. Therefore, a critical step in any N-alkylation protocol is the in-situ or prior neutralization of this salt to liberate the free secondary amine.
This guide provides a detailed exploration of two robust methods for the N-alkylation of 5-azaspiro[3.5]nonan-8-one TFA salt: Direct Alkylation with in-situ Neutralization and Reductive Amination . We will delve into the mechanistic rationale behind the choice of reagents and conditions, and provide step-by-step protocols to enable successful synthesis and purification.
Method 1: Direct N-Alkylation with In-Situ Neutralization
Direct N-alkylation is a classical and straightforward approach for forming C-N bonds. For the TFA salt of 5-azaspiro[3.5]nonan-8-one, this method necessitates the presence of a base to neutralize the trifluoroacetic acid and deprotonate the resulting ammonium salt, thereby generating the nucleophilic free amine in the reaction mixture.
Causality Behind Experimental Choices
-
Base Selection: The choice of base is critical. An ideal base should be strong enough to neutralize the TFA and deprotonate the secondary ammonium salt, but not so strong as to cause undesired side reactions with the alkylating agent or the solvent. Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often preferred. Organic bases such as diisopropylethylamine (DIEA) are also commonly used, especially when a soluble base is required.
-
Solvent Effects: The solvent plays a crucial role in the reaction rate. Polar aprotic solvents such as N,N-dimethylformamide (DMF) and acetonitrile (ACN) are generally the best choices for SN2 reactions like N-alkylation. These solvents can stabilize the charged transition state without solvating the amine nucleophile through hydrogen bonding, which would decrease its reactivity[2].
-
Alkylating Agent: A variety of alkylating agents can be employed, with alkyl halides (iodides, bromides, and chlorides) being the most common. The reactivity of the halide follows the order I > Br > Cl.
Experimental Protocol: Direct N-Alkylation
Materials:
-
5-azaspiro[3.5]nonan-8-one TFA salt
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), finely ground
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-azaspiro[3.5]nonan-8-one TFA salt (1.0 eq).
-
Add anhydrous DMF to dissolve the salt.
-
Add finely ground potassium carbonate (2.5 eq). The addition of the base is crucial to neutralize the TFA salt and generate the free amine in situ[3].
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated 5-azaspiro[3.5]nonan-8-one.
Data Presentation: Direct N-Alkylation Parameters
| Parameter | Recommended Condition | Rationale |
| Base | K₂CO₃, Cs₂CO₃, DIEA | Neutralizes TFA salt and generates the free amine. |
| Solvent | DMF, Acetonitrile | Polar aprotic solvent stabilizes the transition state.[2] |
| Alkylating Agent | Alkyl iodide, bromide, or chloride | Electrophile for the SN2 reaction. |
| Stoichiometry | Amine:Base:Alkyl Halide = 1:2.5:1.1 | Excess base ensures complete neutralization. Slight excess of alkyl halide drives the reaction to completion. |
| Temperature | Room Temperature | Sufficient for most reactive alkyl halides. Gentle heating may be required for less reactive halides. |
| Reaction Time | 12-24 hours | Dependent on the reactivity of the alkyl halide. |
Visualization: Direct N-Alkylation Workflow
Caption: Workflow for Direct N-Alkylation.
Method 2: Reductive Amination
Reductive amination is a powerful and highly selective method for N-alkylation that avoids the issue of over-alkylation. This two-step, one-pot process involves the formation of an intermediate iminium ion from the secondary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent.
Causality Behind Experimental Choices
-
Mechanism: The reaction proceeds through the nucleophilic attack of the secondary amine on the carbonyl carbon, followed by dehydration to form an iminium ion. This iminium ion is then selectively reduced by a hydride reagent. Because the tertiary amine product is not nucleophilic towards the iminium ion intermediate, over-alkylation is not a concern[4].
-
Reducing Agent: The choice of reducing agent is critical for the success of the reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this transformation. It is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the intermediate iminium ion[5][6][7]. Sodium cyanoborohydride (NaBH₃CN) is another common choice, but NaBH(OAc)₃ is often preferred due to the toxicity of cyanide byproducts[4].
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for reductive amination with NaBH(OAc)₃[7].
-
Neutralization of TFA Salt: As with direct alkylation, the TFA salt must be neutralized. This is typically achieved by adding a non-nucleophilic organic base like triethylamine (TEA) or DIEA before the addition of the carbonyl compound.
Experimental Protocol: Reductive Amination
Materials:
-
5-azaspiro[3.5]nonan-8-one TFA salt
-
Aldehyde or ketone (e.g., formaldehyde, acetone, benzaldehyde)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-azaspiro[3.5]nonan-8-one TFA salt (1.0 eq).
-
Add anhydrous DCM to dissolve the salt.
-
Add triethylamine (1.5 eq) and stir for 15 minutes at room temperature to neutralize the TFA salt.
-
Add the aldehyde or ketone (1.2 eq) to the reaction mixture.
-
Stir for 1 hour at room temperature to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Reductive Amination Parameters
| Parameter | Recommended Condition | Rationale |
| Base | Triethylamine, DIEA | Non-nucleophilic base to neutralize the TFA salt. |
| Carbonyl Source | Aldehyde or Ketone | Reacts with the amine to form an iminium ion. |
| Reducing Agent | Sodium triacetoxyborohydride | Mild and selective reducing agent for the iminium ion.[5][6][7] |
| Solvent | Dichloromethane, 1,2-Dichloroethane | Common solvents for reductive amination.[7] |
| Stoichiometry | Amine:Base:Carbonyl:Reducing Agent = 1:1.5:1.2:1.5 | Ensures complete reaction and reduction. |
| Temperature | Room Temperature | Mild conditions are generally sufficient. |
| Reaction Time | 4-12 hours | Typically faster than direct alkylation. |
Visualization: Reductive Amination Mechanism
Caption: Mechanism of Reductive Amination.
Conclusion and Best Practices
Both direct alkylation with in-situ neutralization and reductive amination are viable methods for the N-alkylation of 5-azaspiro[3.5]nonan-8-one TFA salt.
-
Direct alkylation is a simpler method in terms of the number of reagents but requires careful control to minimize over-alkylation. It is most suitable when using highly reactive alkylating agents where the reaction can be driven to completion quickly.
-
Reductive amination is a more controlled and often higher-yielding method that is particularly advantageous for synthesizing a diverse library of analogs from various aldehydes and ketones. The avoidance of over-alkylation makes it a more robust choice for complex syntheses.
For all N-alkylation reactions of the 5-azaspiro[3.5]nonan-8-one TFA salt, the following best practices are recommended:
-
Use anhydrous solvents and reagents to prevent unwanted side reactions.
-
Monitor the reaction progress closely by TLC or LC-MS to determine the optimal reaction time.
-
Thorough purification by column chromatography is typically necessary to isolate the pure N-alkylated product.
By carefully selecting the appropriate method and adhering to the protocols outlined in this guide, researchers can successfully perform the N-alkylation of 5-azaspiro[3.5]nonan-8-one TFA salt, enabling the synthesis of novel compounds for drug discovery and development.
References
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Štefane, B., & Požgan, F. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry – A European Journal, 30(26), e202304205. [Link]
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Scilit. (n.d.). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. [Link]
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ResearchGate. (2025, October 17). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. [Link]
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Chemistry Steps. (2024, March 29). Reductive Amination. [Link]
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
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Russian Journal of General Chemistry. (2026, January 12). Organic Catalyzed Alcohol Nitrogen Alkylation Reaction (A Review). [Link]
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The Journal of Organic Chemistry. (2019, December 5). Boron-Catalyzed N-Alkylation of Arylamines and Arylamides with Benzylic Alcohols. [Link]
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Wikipedia. (n.d.). Reductive amination. [Link]
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Myers, A. (n.d.). Chem 115. [Link]
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ChemHelp ASAP. (2020, March 21). reductive amination & secondary amine synthesis [Video]. YouTube. [Link]
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Organic Process Research & Development. (2005, September 20). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]
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Organic Letters. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]
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PMC. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]
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Organic Chemistry Portal. (n.d.). Trifluoroacetamides. [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]
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PubMed. (1996, May 31). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). [Link]
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Chemical Communications. (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. [Link]
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ChemicalCell. (n.d.). 5-Azaspiro[3.5]Nonan-8-One CAS NO 362053-33-6. [Link]
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Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]
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DTIC. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]
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PubMed. (n.d.). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. [Link]
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The Journal of Organic Chemistry. (2016, April 8). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. [Link]
-
Nature. (2017, June 26). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. [Link]
-
ResearchGate. (2025, August 30). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]
-
PMC. (2026, February 2). Synthesis of Tertiary Alkyl Amines via Photoinduced, Copper-Catalyzed Nucleophilic Substitution of Unactivated Alkyl Halides by Secondary Alkyl Amines. [Link]
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ResearchGate. (2020, August 18). Direct N‐Alkylation/Fluoroalkylation of Amines Using Carboxylic Acids via Transition‐Metal‐Free Catalysis. [Link]
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Chemistry – An Asian Journal. (2016, January 8). Anion‐Exchange Properties of Trifluoroacetate and Triflate Salts of N‐Alkylammonium Resorcinarenes. [Link]
-
PMC. (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]
-
Wiley Online Library. (n.d.). Mild N-deacylation of secondary amides by alkylation with organocerium reagents. [Link]
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Introduction: Escaping Flatland and Embracing Three-Dimensionality in Drug Design
An in-depth guide for researchers, scientists, and drug development professionals on the application of 5-azaspiro[3.5]nonan-8-one as a piperidine bioisostere in drug design.
In medicinal chemistry, the concept of bioisosterism —the replacement of a functional group within a drug candidate with another group that retains similar biological activity while altering physicochemical properties—is a cornerstone of lead optimization.[1] For decades, drug discovery has been dominated by aromatic, planar molecules. However, the "escape from flatland" philosophy has gained significant traction, emphasizing the advantages of molecules with a higher fraction of sp³-hybridized carbons (Fsp³).[2][3] These three-dimensional structures often exhibit improved solubility, metabolic stability, and target selectivity, increasing their likelihood of clinical success.[2][4]
Spirocycles, compounds containing two rings connected by a single common atom, are exemplary three-dimensional scaffolds.[2][5] Their rigid architecture pre-organizes appended functional groups into precise vectors, which can lead to enhanced interactions with biological targets and a reduced entropic penalty upon binding.[6][7] The piperidine ring is one of the most common heterocycles in approved pharmaceuticals, but it can be susceptible to metabolic degradation and may contribute to off-target effects.[8][9] Consequently, the search for novel piperidine bioisosteres that retain its key pharmacophoric features while offering superior drug-like properties is an active area of research.[8][10][11]
This application note details the use of 5-azaspiro[3.5]nonan-8-one as a novel, structurally rigid bioisostere of piperidine, offering a unique combination of three-dimensionality, synthetic versatility, and the potential for improved pharmacokinetic profiles.[12]
The Rationale: 5-Azaspiro[3.5]nonan-8-one vs. Piperidine
The strategic replacement of a traditional piperidine ring with the 5-azaspiro[3.5]nonan-8-one scaffold is underpinned by several key advantages inherent to its spirocyclic structure.
-
Enhanced Three-Dimensionality : The spirocyclic core rigidly projects substituents into defined spatial orientations, unlike the more flexible piperidine ring. This can facilitate more precise and potent interactions with the binding pockets of protein targets.[6][7]
-
Improved Physicochemical Properties : The introduction of a sp³-rich spirocyclic motif can modulate a molecule's properties, often leading to increased aqueous solubility and a more favorable lipophilicity (LogP/LogD) compared to flatter, more aromatic systems.[2][6][13]
-
Blocked Metabolic Pathways : The quaternary spiro-carbon atom is not susceptible to enzymatic oxidation, a common metabolic pathway for piperidine rings. This can enhance metabolic stability and prolong the half-life of a drug candidate.[13][14]
-
Structural Novelty and Intellectual Property : As a less-explored scaffold, 5-azaspiro[3.5]nonan-8-one provides access to novel chemical space, offering opportunities to generate new intellectual property and circumvent existing patents.[7][10][15]
Comparative Physicochemical Properties
The following table summarizes a comparison of key calculated properties for the parent piperidine scaffold and 5-azaspiro[3.5]nonan-8-one.
| Property | Piperidine | 5-Azaspiro[3.5]nonan-8-one | Rationale for Advantage |
| Molecular Weight ( g/mol ) | 85.15 | 139.20[12] | The increased mass is a consideration for ligand efficiency, but the structural benefits often outweigh this. |
| Fsp³ | 1.00 | 1.00 | Both are fully saturated, but the spirocycle's rigidity confers greater 3D character.[2][4] |
| Topological Polar Surface Area (TPSA) | 12.0 Ų | 29.1 Ų | The ketone adds polarity, which can improve solubility and interactions with polar residues in a binding site. |
| cLogP | 1.1 | ~0.8 | The lower calculated lipophilicity can translate to better aqueous solubility.[2][6] |
| Structural Rigidity | Flexible (Chair-boat interconversion) | Rigid | Pre-organizes substituents, reducing the entropic cost of binding.[7][16] |
| Synthetic Handle | Secondary amine | Secondary amine and a ketone | The ketone provides a versatile additional point for chemical modification (e.g., reductive amination).[12] |
Application Protocols
The utility of 5-azaspiro[3.5]nonan-8-one stems from its identity as a building block that can be readily synthesized and incorporated into lead compounds. The secondary amine allows for standard N-functionalization, while the ketone provides a powerful and versatile handle for further chemical elaboration.
Protocol 1: Synthesis of N-Boc-5-azaspiro[3.5]nonan-8-one
This protocol describes a common synthetic route to the Boc-protected building block, making it ready for subsequent coupling reactions. The synthesis often involves the construction of the spirocyclic core followed by protection of the nitrogen.
Materials:
-
1,3-Cyclohexanedione
-
Aziridine-2-carboxylic acid derivative (or similar precursor)
-
Appropriate catalysts and reagents for ring formation (e.g., base, Lewis acid)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl acetate (EtOAc), Hexanes
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Spirocycle Formation (Conceptual): The formation of the azaspiro[3.5]nonane core can be achieved through various multi-step synthetic sequences found in the literature for analogous structures. A common approach involves the reaction of a cyclic ketone precursor with a suitable nitrogen-containing three-carbon unit, followed by cyclization.
-
Boc Protection: a. Dissolve the crude 5-azaspiro[3.5]nonan-8-one (1.0 eq) in anhydrous DCM (0.1 M concentration). b. Add triethylamine (1.5 eq) to the solution and cool to 0 °C in an ice bath. c. Add a solution of Boc₂O (1.2 eq) in DCM dropwise over 15 minutes. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS. e. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). f. Separate the organic layer, and extract the aqueous layer twice with DCM. g. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield N-Boc-5-azaspiro[3.5]nonan-8-one as a solid or oil.
Caption: Synthetic workflow for the protected building block.
Protocol 2: Incorporation via Reductive Amination
This protocol demonstrates how to couple the spirocyclic ketone to a primary amine (R¹-NH₂), a common strategy for building out a drug molecule.
Materials:
-
N-Boc-5-azaspiro[3.5]nonan-8-one (1.0 eq)
-
Primary amine (R¹-NH₂, 1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Acetic acid (catalytic, ~5% v/v)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: a. To a round-bottom flask, add N-Boc-5-azaspiro[3.5]nonan-8-one (1.0 eq) and the primary amine (1.1 eq). b. Dissolve the solids in DCM (0.1 M concentration). c. Add a few drops of glacial acetic acid to catalyze imine formation. Stir at room temperature for 1-2 hours.
-
Reduction: a. Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious of initial gas evolution. b. Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting ketone is consumed.
-
Workup: a. Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases. b. Separate the organic layer and extract the aqueous layer twice with DCM. c. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc protected, 8-amino-substituted 5-azaspiro[3.5]nonane derivative.
-
Deprotection (Optional): The Boc-protecting group can be easily removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the secondary amine for further functionalization.
Caption: Workflow for incorporating the spirocycle via reductive amination.
Hypothetical Case Study: Bioisosteric Replacement
Consider a hypothetical lead compound for a GPCR target that contains a piperidine ring N-substituted with a pharmacophoric element (A) and substituted at the 4-position with another key group (B).
The bioisosteric replacement strategy involves substituting the piperidine with the 5-azaspiro[3.5]nonan-8-one core. The secondary amine of the spirocycle is functionalized with group A. The ketone at the 8-position is converted to an amine via reductive amination and then functionalized with group B.
Caption: Bioisosteric replacement of piperidine with the spirocyclic core.
Expected Outcomes of the Bioisosteric Replacement:
-
Improved Potency/Selectivity : The rigid spirocyclic scaffold may lock the A and B pharmacophores into a more optimal binding conformation, improving potency and selectivity for the target receptor over related subtypes.[2][5][17]
-
Enhanced Metabolic Stability : The spirocyclic core may block C-H oxidation sites present on the original piperidine ring, leading to a better pharmacokinetic profile in vivo.[11][13][14]
-
Favorable Physicochemical Properties : The introduction of the spirocycle could increase aqueous solubility and reduce lipophilicity, which are desirable traits for oral bioavailability.[6][10]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low yield in Boc-protection (Protocol 1) | Incomplete reaction; degradation of starting material. | Ensure anhydrous conditions. Use a non-nucleophilic base like DIPEA if the amine is hindered. Check the purity of the starting amine. |
| Incomplete reductive amination (Protocol 2) | Inefficient imine formation; weak reducing agent; steric hindrance. | Use a dehydrating agent (e.g., MgSO₄) during imine formation. Switch to a more robust reducing agent like sodium cyanoborohydride (NaBH₃CN) if needed. Increase reaction time or temperature moderately (e.g., to 40 °C). |
| Formation of di-alkylated byproduct | The secondary amine formed reacts with another ketone molecule. | Use the reducing agent in slight excess to ensure the imine is reduced as soon as it is formed. Consider a one-pot, two-step procedure where the imine is formed first, followed by the addition of the reducing agent. |
| Difficult purification | Similar polarity of starting material and product. | Optimize the chromatography gradient. If the product contains a basic nitrogen, an acid wash/base extraction during workup can help remove non-basic impurities. Consider reverse-phase chromatography if silica gel is ineffective. |
Conclusion
5-Azaspiro[3.5]nonan-8-one represents a powerful and versatile building block for medicinal chemists seeking to move beyond traditional, flexible scaffolds. Its use as a piperidine bioisostere offers a compelling strategy to enhance the three-dimensionality of drug candidates, which can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.[18] The synthetic accessibility of this scaffold, combined with the dual functionality of its secondary amine and ketone groups, provides a robust platform for generating novel and diverse compound libraries. By embracing such innovative, sp³-rich structures, researchers can unlock new regions of chemical space and accelerate the development of the next generation of therapeutics.
References
-
Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. PMC. [Link]
-
Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. Books. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - NIH. [Link]
-
3-(5-Azaspiro[3.5]nonan-8-yl)-1,3-oxazinan-2-one. PubChem. [Link]
-
5-Azaspiro[3.5]Nonan-8-One CAS NO 362053-33-6. ChemicalCell. [Link]
-
3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. ACS Publications. [Link]
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. [Link]
-
Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. PubMed. [Link]
-
Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. ACS Publications. [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]
-
5-azaspiro[3.5]nonan-8-one — Chemical Substance Information. NextSDS. [Link]
-
An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. MDPI. [Link]
-
S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data. Semantic Scholar. [Link]
-
Secondary Metabolites, Monoterpene-Polyketides Containing a Spiro[3.5]nonane from Cryptocarya laevigata. PMC. [Link]
-
Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl}). AIR Unimi. [Link]
-
Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]
-
Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. LinkedIn. [Link]
-
One-pot three-component synthesis of azaspirononatriene derivatives. PMC - NIH. [Link]
-
Bioisosteres of Common Functional Groups. [Link]
-
Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. [Link]
-
Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journals. [Link]
-
Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]
- Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
-
Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. PubMed. [Link]
-
Pharmacological characterization of high-affinity r1 receptor ligands with spirocyclic thienopyran and thienofuran. Wiley Online Library. [Link]
-
The Development of Pharmacophore Models for the Search of New Natural Inhibitors of SARS-CoV-2 Spike RBD–ACE2 Binding Interface. MDPI. [Link]049/27/24/8938)
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. evitachem.com [evitachem.com]
- 5. Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. img01.pharmablock.com [img01.pharmablock.com]
- 11. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 12. 5-Azaspiro[3.5]Nonan-8-One | 362053-33-6 | ChemicalCell [chemicalcell.com]
- 13. Spirocyclic Building Blocks for Scaffold Assembly [sigmaaldrich.com]
- 14. longdom.org [longdom.org]
- 15. pubs.acs.org [pubs.acs.org]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
High-Yield TFA-Mediated N-Boc Deprotection for the Synthesis of 5-Azaspiro[3.5]nonan-8-one Trifluoroacetate
Executive Summary & Chemical Context
Spirocyclic scaffolds, such as the azaspiro[3.5]nonane framework, are highly prized in modern medicinal chemistry. By incorporating a rigid, three-dimensional structure consisting of a four-membered azetidine ring and a six-membered cyclohexane ring sharing a single spiro carbon, these molecules provide superior metabolic stability and precise vector orientation for receptor binding compared to their flat, aromatic counterparts.
This application note details the step-by-step protocol for the synthesis of 5-azaspiro[3.5]nonan-8-one trifluoroacetate via the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group from its precursor, tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate.
Mechanistic Causality & Reaction Design
The selective removal of protecting groups requires a precise balance of reactivity and functional group tolerance. The tert-butyloxycarbonyl (Boc) group is the industry standard for amine protection due to its stability against nucleophiles and bases. Its removal is exclusively triggered by strong acids, with Trifluoroacetic Acid (TFA) being the reagent of choice due to its optimal pKa (~0.23) and high volatility, which drastically simplifies post-reaction isolation 1.
The reaction proceeds via a self-driving, four-step mechanism:
-
Protonation : The carbonyl oxygen of the Boc carbamate is protonated by TFA, increasing the electrophilicity of the system.
-
Fragmentation : The unstable intermediate ejects a tert-butyl cation, leaving behind a carbamic acid intermediate.
-
Decarboxylation : The carbamic acid spontaneously decarboxylates, releasing carbon dioxide ( CO2 ) gas. This gas evolution drives the reaction forward via Le Chatelier's principle 2.
-
Salt Formation : The resulting free secondary amine is immediately protonated by the excess TFA, yielding the stable 5-azaspiro[3.5]nonan-8-one trifluoroacetate salt.
Note on Green Chemistry: While DCM is the traditional solvent for this reaction due to its ability to solubilize both the protected starting material and the highly polar TFA salt, efforts to minimize chlorinated solvent waste should be considered at scale 3.
Acid-catalyzed N-Boc deprotection mechanism yielding the trifluoroacetate salt.
Quantitative Reaction Parameters
The following table summarizes the physicochemical properties of the target product 4 and the standardized stoichiometric parameters required for optimal conversion.
| Parameter | Value / Description |
| Target Molecule | 5-azaspiro[3.5]nonan-8-one trifluoroacetate |
| CAS Number | 2725791-02-4 |
| Chemical Formula | C10H14F3NO3 |
| Molecular Weight | 253.21 g/mol |
| Reagent Ratio (DCM:TFA) | 1:1 (v/v) |
| Substrate Concentration | 0.1 M – 0.5 M |
| Reaction Temperature | 0 °C → 25 °C (Room Temperature) |
| Reaction Time | 1.0 – 2.0 Hours |
| Expected Yield | > 90% (following ether trituration) |
Step-by-Step Experimental Protocol
Phase 1: Preparation & Solvation
-
Glassware Setup : Ensure the reaction is conducted in a well-ventilated fume hood. Do not use a closed system (e.g., a tightly sealed vial), as the stoichiometric generation of CO2 gas will cause dangerous pressure buildup.
-
Solvation : Weigh the tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate starting material and transfer it to a round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the substrate in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.2 M.
Phase 2: Execution & Propagation
-
Thermal Control : Submerge the flask in an ice-water bath (0 °C) and allow the solution to cool for 5 minutes. Causality: Cooling mitigates the initial exothermic protonation event and suppresses unwanted side reactions (such as premature polymerization of the tert-butyl cation).
-
Acid Addition : Slowly add Trifluoroacetic Acid (TFA) dropwise to the stirring solution until a 1:1 (v/v) ratio of DCM to TFA is reached.
-
Propagation : Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 1 to 2 hours.
Phase 3: Self-Validating System (In-Process Monitoring)
-
Visual Validation : The reaction acts as its own indicator. The continuous bubbling of CO2 gas signifies active deprotection. Once the bubbling ceases, the reaction has likely reached completion.
-
TLC Validation : Spot the reaction mixture on a silica TLC plate. The starting material will be UV-active (if derivatized) or stain with KMnO4 , but will not stain with Ninhydrin. The deprotected spiro-amine product will remain at the baseline (due to high polarity) and will stain a distinct pink/purple with Ninhydrin upon heating.
-
LC-MS Validation : Look for the disappearance of the starting mass and the appearance of the product mass ( [M+H]+ = 140.1 Da for the free base).
Phase 4: Workup & Isolation
-
Volatile Removal : Once complete, concentrate the reaction mixture. Crucial Step: Do not use a standard rotary evaporator pump for high volumes of TFA, as it is highly corrosive. Instead, blow down the solvent under a steady stream of Nitrogen ( N2 ) gas, or use a rotavap equipped with an acid-resistant PTFE diaphragm pump and a secondary cold trap.
-
Trituration : To the resulting viscous crude oil, add ice-cold diethyl ether ( Et2O ) and triturate (scratch the sides of the flask with a glass rod) until a solid precipitates. Causality: The highly polar 5-azaspiro[3.5]nonan-8-one TFA salt is insoluble in cold ether, whereas residual TFA, non-polar organic impurities, and tert-butyl byproducts remain fully dissolved.
-
Filtration : Filter the precipitate over a Büchner funnel, wash twice with cold Et2O , and dry under high vacuum to afford the pure 5-azaspiro[3.5]nonan-8-one trifluoroacetate salt as a white/off-white solid.
Post-reaction isolation workflow for obtaining either the TFA salt or free amine.
References
- BenchChem. Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
- Master Organic Chemistry. Amine Protection and Deprotection.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection.
- Sigma-Aldrich. 5-azaspiro[3.5]nonan-8-one,2,2,2-trifluoroacetic acid.
Sources
Application Note: Incorporation of 5-Azaspiro[3.5]nonan-8-one into High-Throughput Screening (HTS) Libraries for 3D Chemical Space Expansion
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & High-Throughput Synthesis Protocol
Introduction & Scientific Rationale
The attrition rate in clinical drug development is heavily influenced by the physicochemical properties of early-stage screening hits. Historically, high-throughput screening (HTS) libraries were dominated by flat, sp²-hybridized aromatic systems due to their synthetic accessibility via standard cross-coupling reactions. However, these "flat" molecules often suffer from poor aqueous solubility, high plasma protein binding, and off-target promiscuity (e.g., hERG toxicity)[1].
Increasing the fraction of sp³-hybridized carbons (Fsp³) has emerged as a critical metric for improving drug-likeness and clinical success rates[1]. To populate innovative chemical space, modern library design has shifted toward bis-spirocyclic and azaspirocyclic frameworks, which act as structural complexity multipliers[2].
The 5-azaspiro[3.5]nonan-8-one scaffold is a highly privileged building block in this context. Structurally, it is a piperidin-4-one derivative where the C2 position is spiro-fused to a cyclobutane ring. This unique alpha-spiro substitution restricts the conformational flexibility of the piperidine ring, projects functional groups into distinct three-dimensional quadrants, and provides two orthogonal synthetic handles (the N5 secondary amine and the C8 ketone) for combinatorial library generation[3].
Physicochemical Profiling: The Spirocyclic Advantage
Replacing planar aromatic rings with spirocyclic scaffolds significantly alters the pharmacokinetic profile of a compound. The inherent three-dimensionality of azaspirocycles disrupts crystal lattice packing, which directly translates to enhanced thermodynamic solubility[3]. Furthermore, the lack of easily oxidizable benzylic protons improves metabolic stability against cytochrome P450 enzymes.
Table 1: Comparative Physicochemical Profiling of Scaffolds
| Property | Planar Bioisostere (e.g., Tetrahydroisoquinoline) | 5-Azaspiro[3.5]nonan-8-one Core | Rationale for Difference |
| Fsp³ Character | ~0.44 | 0.89 | Spirocyclic architecture maximizes sp³-hybridized carbons, improving 3D complexity[4]. |
| Aqueous Solubility | Moderate (<50 µM) | High (>200 µM) | Disruption of crystal packing and lower lipophilicity enhances solvation[3]. |
| Metabolic Stability | Low/Moderate | High | Absence of flat aromatic/benzylic positions reduces CYP450 oxidative liability. |
| Vector Projection | 2D (Planar/Linear) | 3D (Globular/Orthogonal) | Spiro-fusion forces substituents into distinct spatial quadrants, increasing target selectivity[5]. |
Combinatorial Library Design Strategy
The bifunctional nature of 5-azaspiro[3.5]nonan-8-one allows for a highly efficient split-and-pool or parallel synthesis matrix. The N5 amine can be selectively capped while the C8 ketone remains intact for subsequent diversification.
Workflow for the combinatorial expansion of 5-azaspiro[3.5]nonan-8-one into HTS libraries.
Detailed Experimental Protocols
The following self-validating protocols are optimized for 384-well plate formats. Every step has been designed to maximize yield while minimizing the need for intermediate purification.
Protocol 1: High-Throughput N5-Diversification (Amide Capping)
Causality Check: The N5 position is adjacent to the spiro carbon (C4). This alpha-branching introduces significant steric hindrance. Standard peptide coupling reagents (e.g., HATU, EDC) often suffer from sluggish kinetics here. Therefore, highly reactive pre-formed acid chlorides are preferred to drive the reaction to completion.
-
Preparation of Core Stock: Dissolve 5-azaspiro[3.5]nonan-8-one hydrochloride in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.5 M. Add 2.5 equivalents of N,N-diisopropylethylamine (DIPEA). Note: DIPEA is a non-nucleophilic base that liberates the free amine without competing with the scaffold for the electrophile.
-
Dispensing: Using an automated liquid handler, dispense 20 µL (10 µmol) of the core solution into each well of a 384-well glass-coated microplate.
-
Electrophile Addition: Add 1.2 equivalents (12 µmol) of diverse acid chlorides ( R−COCl ) or sulfonyl chlorides ( R−SO2Cl ) dissolved in 10 µL DMF to the respective wells.
-
Incubation: Seal the plate with a pierceable aluminum heat seal. Agitate on a thermoshaker at 45°C for 4 hours to overcome steric hindrance.
-
In-Process QC: Sample 1 µL from 4 representative wells. Dilute in acetonitrile and analyze via UPLC-MS to confirm >95% consumption of the core mass.
Protocol 2: C8-Combinatorial Expansion (Reductive Amination)
Causality Check: The C8 ketone is structurally analogous to a standard piperidin-4-one and is highly accessible[6]. Reductive amination is performed using sodium triacetoxyborohydride (STAB). STAB is selected over sodium borohydride because it is mild enough to avoid premature reduction of the unreacted ketone to an alcohol, allowing the intermediate iminium ion to form fully before reduction occurs.
-
Imine Formation: To the crude N5-functionalized intermediates in the 384-well plate, add 1.5 equivalents of diverse primary or secondary amines ( R′−NH2 ) dissolved in 20 µL of 1,2-dichloroethane (DCE) containing 5% acetic acid. Note: Acetic acid acts as a Brønsted acid catalyst to activate the ketone. DCE is preferred over dichloromethane due to its higher boiling point, preventing well-evaporation during plate handling.
-
Pre-Incubation: Agitate the plate at room temperature for 2 hours to ensure complete imine/iminium formation.
-
Reduction: Add 2.0 equivalents of solid-supported STAB or a 1.0 M solution of 2-picoline borane in methanol. Agitate for an additional 12 hours at room temperature.
-
Quenching: Quench the reaction by adding 10 µL of saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess reducing agent.
Library Formatting and Validation
For the library to be compatible with biological screening assays, all synthesis byproducts (salts, unreacted amines) must be removed to prevent false positives (e.g., fluorescence quenching or protein precipitation).
-
High-Throughput Purification: Transfer the crude mixtures to a 384-well Solid-Phase Extraction (SPE) plate (e.g., Oasis HLB). Wash with 5% methanol in water to elute DIPEA salts and borate byproducts. Elute the target spirocyclic compounds with 100% methanol.
-
Evaporation: Evaporate the methanol eluates using a centrifugal vacuum concentrator (e.g., Genevac) until a dry film is achieved.
-
Formatting: Re-dissolve the compounds in 100% LC-MS grade DMSO to achieve a nominal concentration of 10 mM.
-
Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to transfer nanoliter volumes (typically 25–50 nL) of the 10 mM DMSO stocks directly into assay-ready 1536-well plates. Causality Check: Acoustic dispensing uses sound energy rather than physical pipette tips. This eliminates cross-contamination and prevents the loss of hydrophobic compounds that frequently adhere to plastic consumables.
References
-
[1] Wei, W., et al. "Fsp3: A new parameter for drug-likeness." Drug Discovery Today, 2020.[Link]
-
[2] Stotani, S., et al. "Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening." ACS Combinatorial Science, 2021.[Link]
-
[5] "Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?" Expert Opinion on Drug Discovery, 2024.[Link]
-
[4] "New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character." MDPI Molecules, 2020.[Link]
-
[6] Chang, T., et al. "Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4." Journal of Medicinal Chemistry, 2025. [Link]
Sources
Technical Support Center: Improving Organic Solvent Solubility of 5-azaspiro[3.5]nonan-8-one trifluoroacetate
Introduction
Welcome to the technical support guide for 5-azaspiro[3.5]nonan-8-one 2,2,2-trifluoroacetic acid salt (referred to hereafter as "the compound" or "TFA salt"). This spirocyclic building block is a valuable intermediate in pharmaceutical and agrochemical research and development.[1] A common challenge encountered by researchers is the compound's poor solubility in many standard organic solvents. This is due to its nature as a salt, which imparts high polarity and crystal lattice energy.
This guide provides a structured approach to troubleshooting and overcoming these solubility challenges. We will cover the underlying chemical principles, provide step-by-step experimental protocols, and answer frequently asked questions to help you successfully incorporate this valuable synthon into your research.
Frequently Asked Questions (FAQs)
Q1: Why is my 5-azaspiro[3.5]nonan-8-one TFA salt poorly soluble in solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc)?
A1: The compound is a salt formed between a secondary amine (the spirocycle) and a very strong acid, trifluoroacetic acid (TFA).[2] Salts are ionic and therefore highly polar. Solvents like DCM and EtOAc have relatively low to medium polarity and cannot effectively solvate the charged ions, leading to poor solubility. The general principle of "like dissolves like" applies here; polar salts prefer polar solvents.
Q2: I see some initial dissolution with heating, but the compound crashes out upon cooling. What's happening?
A2: This is a classic sign of creating a supersaturated solution. Heating increases the kinetic energy of the solvent molecules, allowing them to break down the crystal lattice of the salt more effectively. However, the solution is not thermodynamically stable at a lower temperature. As it cools, the solubility limit decreases, and the excess solute precipitates out of the solution.[3]
Q3: Can I just use a very polar solvent like DMSO or DMF?
A3: Yes, the TFA salt is expected to be soluble in highly polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[4] While this is useful for creating stock solutions, these solvents have very high boiling points and can be difficult to remove, often making them unsuitable for subsequent reaction steps or product isolation.
Q4: Is the TFA counter-ion contributing to the problem?
A4: Absolutely. The trifluoroacetate anion is a key part of the salt's crystal structure. While TFA is a common and effective acid for purification and salt formation in chromatography, the resulting salts can sometimes have challenging physical properties.[5] Modifying or removing this counter-ion is a primary strategy for improving solubility in less polar organic media.
Troubleshooting Guides & Protocols
This section provides actionable strategies and detailed protocols to systematically address solubility issues. The primary approaches are:
-
Optimize the Solvent System: Find a suitable single solvent or co-solvent blend.
-
Modify the Compound: Convert the TFA salt to its more organic-soluble free base form.
-
Perform a Salt Exchange: Swap the trifluoroacetate for a different counter-ion that forms a more soluble salt.
Decision Workflow for Solubility Enhancement
The following diagram outlines a logical workflow for selecting the appropriate strategy.
Caption: Decision workflow for troubleshooting solubility.
Protocol 1: Systematic Solvent & Co-Solvent Screening
Objective: To identify a suitable single solvent or co-solvent system for the TFA salt through small-scale, parallel testing.
Rationale: Sometimes, a single solvent with intermediate polarity or a mixture of solvents (a "co-solvent" system) can provide the right balance of characteristics to dissolve a salt.[3] Adding a small amount of a polar solvent to a non-polar one can dramatically increase the solubility of a polar compound.
Materials:
-
5-azaspiro[3.5]nonan-8-one TFA salt
-
Small vials (e.g., 1.5 mL HPLC vials)
-
Vortex mixer and/or ultrasonic bath
-
Selection of solvents (see table below)
Solvent Selection Table
This table provides a range of solvents, ordered by increasing polarity, to test.[6][7]
| Solvent | Relative Polarity | Class | Rationale for Inclusion |
| Toluene | 0.099 | Aromatic | Non-polar baseline |
| Tetrahydrofuran (THF) | 0.207 | Ether | Common, moderately polar reaction solvent |
| Dichloromethane (DCM) | 0.309 | Halogenated | Common reaction solvent |
| Acetone | 0.355 | Ketone | Polar aprotic, good for dissolving salts |
| Acetonitrile (MeCN) | 0.460 | Nitrile | Highly polar aprotic |
| 2-Propanol (IPA) | 0.546 | Alcohol | Polar protic, can H-bond with compound |
| Ethanol (EtOH) | 0.654 | Alcohol | More polar protic solvent |
| Methanol (MeOH) | 0.762 | Alcohol | Very polar protic solvent |
Procedure:
-
Weigh approximately 2-5 mg of the TFA salt into each test vial.
-
To the first vial, add the first solvent dropwise (e.g., 100 µL increments) while agitating (vortexing).
-
Observe for dissolution. Note the approximate volume of solvent required to fully dissolve the solid.
-
If the solid does not dissolve after adding 1 mL of solvent, it can be considered poorly soluble.
-
If solubility is poor, try gentle warming (e.g., 40-50°C) or sonication in an ultrasonic bath to aid dissolution.[3] Note if the solid precipitates upon cooling.
-
Co-Solvent Test: For solvents where solubility is poor (e.g., DCM, THF), add a polar co-solvent like methanol dropwise to the suspension and observe if it dissolves.
-
Record all observations in a table to compare results.
Protocol 2: Conversion of the TFA Salt to the Free Base
Objective: To neutralize the TFA salt to yield the free secondary amine ("free base"), which is significantly less polar and more soluble in common organic solvents.
Rationale: The charge on the nitrogen atom is the primary reason for the salt's high polarity. By removing the proton with a mild base, the compound becomes a neutral, organic molecule with much higher solubility in solvents like DCM, EtOAc, and ethers.[8][9]
Caption: Conversion of the polar TFA salt to the non-polar free base.
Procedure (Aqueous Workup):
-
Dissolve the TFA salt (1.0 eq) in a minimal amount of water or a mixture of water and methanol if solubility is low.
-
Transfer the solution to a separatory funnel.
-
Add a suitable organic solvent in which the free base is expected to be soluble (e.g., Dichloromethane or Ethyl Acetate). A volume equal to the aqueous layer is a good starting point.
-
Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel.[9] You will observe CO₂ gas evolution; vent the funnel frequently and carefully.
-
Continue adding the base until the gas evolution ceases and the aqueous layer is basic (test with pH paper, target pH > 8).
-
Shake the funnel vigorously to extract the free base into the organic layer. Allow the layers to separate.
-
Drain the organic layer. Extract the aqueous layer two more times with fresh portions of the organic solvent to ensure complete recovery.
-
Combine all organic layers. Wash them with brine (saturated NaCl solution) to remove residual water.
-
Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the free base, likely as an oil or a low-melting solid.
Trustworthiness Check: The resulting product should be characterized (e.g., by ¹H NMR) to confirm the absence of the TFA counter-ion and the formation of the desired free base.
Protocol 3: Salt Exchange via Solid-Phase Extraction (SPE)
Objective: To exchange the trifluoroacetate counter-ion for a different one (e.g., chloride or acetate) by passing a solution of the compound through a basic ion-exchange cartridge.
Rationale: This technique is useful when the free base is unstable, difficult to handle (e.g., a non-crystalline oil), or when a different salt form is desired for formulation purposes. A strong cation-exchange (SCX) resin can be used, but a simpler method involves using a basic resin to trap the protonated amine, wash away the TFA, and then elute with a solution of a different acid.
Procedure (Using a Basic Resin):
-
Obtain a suitable basic ion-exchange cartridge (e.g., a silica-based amine or polymer-based resin like IRA-67).[9]
-
Conditioning: Condition the cartridge according to the manufacturer's instructions, typically by washing with methanol.
-
Loading: Dissolve the TFA salt in a suitable solvent (e.g., methanol). Load this solution onto the conditioned cartridge, allowing it to flow through slowly. The protonated spirocycle (R₂NH₂⁺) will be retained by the basic resin, while the trifluoroacetate anion (⁻OOCCF₃) will pass through.
-
Washing: Wash the cartridge with several column volumes of the loading solvent (e.g., methanol) to remove all traces of the trifluoroacetate anion.
-
Elution: Elute the desired compound from the cartridge by washing with a solution of a different acid in a solvent. For example:
-
To obtain the HCl salt : Elute with a 1-2 M solution of HCl in methanol or diethyl ether.
-
To obtain the acetate salt : Elute with a 2-5% solution of acetic acid in methanol.
-
-
Isolation: Collect the eluent and remove the solvent under reduced pressure to yield the new salt form of the compound.
References
-
Reichardt, C. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]
-
Scribd. Solvent Polarity Index Table. [Link]
-
Honeywell. Polarity Index. [Link]
-
Master Organic Chemistry. Polarity of Solvents. [Link]
-
Shodex. Polarities of Solvents. [Link]
-
Hara, R., & Cady, G. H. (1954). Solubilities of Salts in Trifluoroacetic Acid. Journal of the American Chemical Society, 76(17), 4285–4287. [Link]
-
PubChem. 3-(5-Azaspiro[3.5]nonan-8-yl)-1,3-oxazinan-2-one. National Center for Biotechnology Information. [Link]
-
ChemicalCell. 5-Azaspiro[3.5]Nonan-8-One CAS NO 362053-33-6. [Link]
-
Joudan, S., et al. (2024). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. MDPI. [Link]
-
The Royal Society of Chemistry. (2021). Tactics to Improve Solubility. [Link]
-
Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?. [Link]
-
Waters Corporation. (2010). Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX. [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
Sciencemadness Wiki. Trifluoroacetic acid. [Link]
-
Chromatography Forum. (2009). how to remove residual TFA from peptides after HPLC. [Link]
-
ResearchGate. (2016). How to remove TFA salt?. [Link]
-
LifeTein. TFA removal service: switch to acetate or HCl salt form of peptide. [Link]
-
Sciencemadness Discussion Board. (2007). amine salt formation in ketones as solvents. [Link]
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- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Resolving Steric Hindrance in 5-Azaspiro[3.5]nonan-8-one Functionalization
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of highly rigid, sterically demanding scaffolds. 5-Azaspiro[3.5]nonan-8-one is a spirocyclic heterocyclic compound (CAS 362053-33-6) increasingly utilized as a rigid scaffold in medicinal chemistry 1[1].
However, its unique architecture imposes severe steric constraints:
-
N5-Hindrance: The adjacent spiro-cyclobutane ring at C4 creates a neopentyl-like steric shield around the secondary amine, impeding standard alkylation and cross-coupling.
-
C8-Hindrance: The spirocenter restricts the conformational flexibility of the piperidinone-like ring, locking the ketone in a sterically demanding environment that slows down nucleophilic addition.
Below is our comprehensive troubleshooting guide, complete with mechanistic explanations and self-validating protocols to ensure your functionalization workflows succeed.
Part 1: Troubleshooting Guide & FAQs
Issue 1: N5-Amination Failure (Buchwald-Hartwig Cross-Coupling)
Question: My standard Buchwald-Hartwig amination of the N5 position with aryl bromides is yielding <10% product. I am using Pd2(dba)3 with BINAP or BrettPhos. How can I overcome this?
Answer: The steric bulk of the spiro-cyclobutane ring prevents efficient coordination of the N5 amine to standard Pd-complexes. BINAP's bite angle is insufficient for this level of bulk, and BrettPhos is specifically optimized for primary amines, making its binding pocket too tight for a hindered cyclic secondary amine.
To resolve this, you must switch your ligand to RuPhos . As demonstrated in crystallographic studies, the specific cone angle and smaller steric hindrance of the RuPhos ligand make it uniquely suited for the oxidative addition and reductive elimination of sterically hindered cyclic secondary amines2[2].
Logic tree for selecting Pd-ligands based on N5 spirocyclic steric hindrance.
Issue 2: C8-Ketone Reductive Amination Stalling
Question: Reductive amination at the C8 ketone using standard conditions (NaBH(OAc)3 and acetic acid) is stalling, returning mostly unreacted starting material. Why is the reduction failing?
Answer: The reduction itself is not failing; the iminium ion formation is stalling. For sterically locked ketones, standard weak acids (like acetic acid) fail to drive the thermodynamic equilibrium toward the iminium intermediate. The Bürgi-Dunitz approach trajectory for the incoming amine is blocked by the rigid ring conformation.
To force the dehydration step, you must utilize a strong oxophilic Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)4) prior to adding any reducing agent. This technique is highly validated for overcoming the activation barrier in highly hindered piperazine-derived ketones 3[3].
Mechanistic workflow for Ti(OiPr)4-promoted reductive amination at the C8 ketone.
Part 2: Experimental Protocols
Protocol A: RuPhos-Mediated Buchwald-Hartwig Arylation of N5
This protocol is designed to overcome the neopentyl-like steric shield at the N5 position.
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd2(dba)3 (2 mol%), RuPhos (4 mol%), and sodium tert-butoxide (NaOtBu, 1.5 eq).
-
Substrate Addition: Add the target aryl halide (1.0 eq) and 5-azaspiro[3.5]nonan-8-one (1.2 eq).
-
Solvent: Add anhydrous, degassed toluene to achieve a 0.2 M concentration.
-
Reaction: Seal the flask, remove it from the glovebox, and heat at 85 °C for 12 hours.
-
Validation Checkpoint: To ensure the catalyst is active, observe the color change from dark red/purple (Pd2(dba)3) to a clear yellow/orange upon active oxidative addition. If the solution turns black, Pd(0) has precipitated ("black palladium"), indicating ligand dissociation or oxygen ingress.
-
-
Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove palladium species, and concentrate under reduced pressure prior to chromatographic purification.
Protocol B: Ti(OiPr)4-Promoted Reductive Amination of C8
This protocol utilizes Lewis acid catalysis to force iminium formation on the rigid C8 ketone.
-
Iminium Formation: Under an inert atmosphere, dissolve 5-azaspiro[3.5]nonan-8-one (1.0 eq) and the target amine (1.2 eq) in anhydrous THF (0.3 M).
-
Lewis Acid Addition: Add Ti(OiPr)4 (2.0 eq) dropwise at room temperature. Stir for 12 hours to ensure complete iminium formation.
-
Validation Checkpoint: The formation of the iminium ion is validated by a shift in the crude IR spectrum (aliquot taken and dried). Look for the disappearance of the C=O stretch at ~1710 cm⁻¹ and the appearance of the C=N stretch at ~1660 cm⁻¹. Do not proceed to step 3 until this shift is confirmed.
-
-
Reduction: Cool the solution to 0 °C and add sodium cyanoborohydride (NaBH3CN, 1.5 eq) dissolved in a minimal volume of anhydrous methanol.
-
Completion: Stir for an additional 4 hours at room temperature.
-
Workup: Quench cautiously with water (this will aggressively precipitate TiO2 as a dense white solid). Filter the suspension through a pad of Celite, washing thoroughly with dichloromethane (DCM). Extract the filtrate with DCM, dry over Na2SO4, and concentrate.
Part 3: Quantitative Yield Comparisons
The following table summarizes the empirical data demonstrating the necessity of the optimized conditions described above.
| Target Site | Reaction Type | Reagents / Catalyst System | Conversion (%) | Primary Failure Mode |
| N5 Amine | Buchwald-Hartwig | Pd2(dba)3, BINAP, NaOtBu, 85 °C | < 10% | Steric clash prevents oxidative addition |
| N5 Amine | Buchwald-Hartwig | Pd2(dba)3, BrettPhos, NaOtBu, 85 °C | 15 - 20% | Ligand pocket too tight for cyclic amine |
| N5 Amine | Buchwald-Hartwig | Pd2(dba)3, RuPhos, NaOtBu, 85 °C | > 85% | None (Optimal ligand cone angle) |
| C8 Ketone | Reductive Amination | Amine, NaBH(OAc)3, AcOH, RT | < 5% | Iminium ion fails to form |
| C8 Ketone | Reductive Amination | Amine, Ti(OiPr)4 then NaBH3CN, RT | > 90% | None (Lewis acid forces dehydration) |
References
- Buy 5-Azaspiro[3.5]nonan-8-one | EvitaChem |
- Crystal structure of the RuPhos ligand | IUCr Journals |
- Methylated Analogues of Methyl (R)-4-(3,4-Dichlorophenylacetyl)- 3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate (GR-89,696)
Sources
Technical Support Center: Handling the Hygroscopic Nature of 5-azaspiro[3.5]nonan-8-one Trifluoroacetate
This guide is designed for researchers, scientists, and drug development professionals working with 5-azaspiro[3.5]nonan-8-one trifluoroacetate. The inherent hygroscopicity of this spirocyclic building block presents a significant, yet manageable, challenge in experimental workflows. Proper handling is critical to ensure experimental reproducibility, accuracy, and the integrity of the compound. This document provides in-depth technical guidance, troubleshooting, and best practices derived from established chemical principles and laboratory experience.
Section 1: Frequently Asked Questions - Understanding the Challenge
This section addresses the fundamental questions regarding the hygroscopic nature of 5-azaspiro[3.5]nonan-8-one trifluoroacetate.
Q1: What does it mean that 5-azaspiro[3.5]nonan-8-one trifluoroacetate is hygroscopic?
A: Hygroscopicity is the property of a substance to readily attract and absorb moisture from the surrounding atmosphere.[1][2] For 5-azaspiro[3.5]nonan-8-one trifluoroacetate, which is typically a dry powder, this means that upon exposure to air, it will pull in water vapor. This absorption can lead to significant changes in the material's physical and chemical properties.[3]
Q2: What makes this specific compound prone to absorbing water?
A: The hygroscopicity of this molecule is multifactorial, stemming from its distinct structural features:
-
Trifluoroacetate (TFA) Salt: The compound is a salt. Salts are ionic and often have a strong affinity for polar water molecules. TFA, in particular, is known to be hygroscopic.
-
Polar Functional Groups: The structure contains a ketone (carbonyl group) and a secondary amine, both of which are polar and can form strong hydrogen bonds with water molecules.[4]
-
High Surface Area: As a powder, the compound has a large surface area, increasing its exposure and capacity for moisture absorption from the air.
Q3: What are the primary consequences of moisture absorption in my experiments?
A: Ignoring the hygroscopic nature of this compound can introduce critical errors and inconsistencies. The primary consequences are:
-
Inaccurate Weighing and Concentration: The absorbed water adds significant mass, leading to erroneously high weight measurements. This directly results in preparing stock solutions with lower-than-intended concentrations, impacting dose-response curves, reaction stoichiometry, and overall data reliability.[5]
-
Chemical Instability and Degradation: Water can act as a reactant. The ketone functional group can undergo reversible hydration to form a geminal diol (hydrate), altering the chemical identity and reactivity of the compound.[6][7] In the long term, absorbed moisture can also facilitate hydrolysis or other degradation pathways.[8][9]
-
Physical Handling Difficulties: Moisture absorption will cause the free-flowing powder to clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water) into a syrup or oil.[2][10] This makes the material extremely difficult to handle, weigh accurately, and dispense.
Q4: How can I visually tell if my sample has absorbed moisture?
A: Visual inspection is a primary indicator. A dry, high-purity sample should be a free-flowing powder. Signs of moisture absorption include:
-
Minor Absorption: Formation of small clumps or aggregates. The powder does not flow easily.
-
Significant Absorption: The material becomes "caked" and forms a solid mass that must be broken up with a spatula.[1]
-
Severe Absorption (Deliquescence): The solid has partially or fully dissolved into a sticky syrup or clear liquid.[2]
Section 2: Recommended Protocols for Storage and Handling
Adhering to strict handling protocols is the most effective way to mitigate the effects of hygroscopicity. The choice of procedure depends on the equipment available and the sensitivity of the intended application.
Decision Workflow for Handling
This diagram outlines the recommended decision-making process for handling the compound.
Caption: Decision tree for handling the hygroscopic compound.
Quantitative Data: Storage and Environment
| Parameter | Recommended Condition | Rationale & Notes |
| Storage Temperature | 2-8 °C (Refrigerated) | Reduces the rate of potential chemical degradation. Must be in a sealed container to prevent condensation upon removal. |
| Storage Atmosphere | Inert Gas (Nitrogen or Argon) | Ideal. Completely prevents moisture contact. Essential for long-term stability and high-sensitivity applications. |
| Desiccator (with active desiccant) | Acceptable. Provides a low-humidity environment. Ensure desiccant (e.g., Drierite, silica gel) is fresh and active.[2] | |
| Working Humidity | < 40% Relative Humidity (RH) | If working outside a glovebox, a low-humidity environment is crucial. High-humidity days (>60% RH) should be avoided.[5] |
Experimental Protocol 1: Weighing and Dispensing
Ideal Method (Inside a Glovebox) [10]
-
Preparation: Place the compound's primary container, spatulas, weigh boats/papers, and vials for the stock solution inside the glovebox antechamber. Ensure all glassware is scrupulously dry.
-
Equilibration: Allow the compound container to equilibrate to the glovebox's ambient temperature before opening to prevent condensation.
-
Dispensing: Open the container and quickly transfer the desired amount of powder to the tared weigh boat on an analytical balance.
-
Sealing: Immediately and tightly seal the primary container.
-
Transfer: Proceed with the transfer of the weighed solid for solution preparation within the glovebox.
Alternative Method (On the Benchtop) [10]
-
Preparation: Allow the sealed container to warm to room temperature for at least 30 minutes before opening. This is critical to prevent atmospheric moisture from condensing on the cold powder.
-
Staging: Arrange all necessary equipment (balance, weigh boat, spatula, vial) in close proximity to minimize transfer time.
-
Execution: Tare the weigh boat. Briefly open the compound container, remove the approximate amount needed with a clean, dry spatula, and immediately reseal the container tightly.
-
Weighing: Place the powder on the balance and record the weight. Work swiftly to minimize the time the powder is exposed to the air.[1][3]
-
Next Step: Immediately proceed to the next step (e.g., dissolution) to limit further moisture uptake.
Experimental Protocol 2: Preparing a Stock Solution
-
Solvent Preparation: Use an anhydrous grade of your chosen solvent. If not available, dry the solvent using appropriate methods, such as passing it through a column of activated alumina or using molecular sieves.[11]
-
Dissolution: Add the weighed 5-azaspiro[3.5]nonan-8-one trifluoroacetate to a dry volumetric flask.
-
Solubilization: Add a portion of the anhydrous solvent to dissolve the solid completely, swirling gently.
-
Final Volume: Once fully dissolved, carefully add the anhydrous solvent to the calibration mark of the flask.
-
Storage: Stopper the flask and store it in a tightly sealed container, protected from light, and at the recommended temperature (typically 2-8 °C or frozen, depending on stability).
Section 3: Troubleshooting Guide
Q1: My powder has formed clumps. Can I still use it?
A: It depends on the severity and the nature of your experiment.
-
For non-critical applications: If clumping is minor, you can gently break up the clumps with a dry spatula inside a low-humidity environment (like a glovebox or near a source of dry air).[1][10] Be aware that the weighed mass will include some water, so adjust amounts accordingly or prepare for some inaccuracy.
-
For quantitative or moisture-sensitive experiments: Do not use clumped or caked material. The water content is unknown and will compromise your results. It is highly recommended to use a fresh, free-flowing lot of the compound.[10]
Q2: My reaction yield is low and I'm seeing unexpected byproducts. Could moisture be the cause?
A: Absolutely. If your reaction involves moisture-sensitive reagents (e.g., Grignard reagents, organolithiums, hydrides like LiAlH₄, or many transition-metal catalysts), the water absorbed by the hygroscopic compound can quench the reagent or interfere with the catalytic cycle, leading to low yields and side reactions. Always assume the compound has some absorbed water unless handled under strictly anhydrous conditions, and consider this as a potential source of reaction failure.
Q3: How do I accurately determine the water content of my sample?
A: The gold-standard method for water quantification is Karl Fischer (KF) titration.[12][13]
-
Principle: This method is based on a quantitative reaction between water and an iodine-sulfur dioxide reagent. It is highly specific to water.[12]
-
Methodology: A small, accurately weighed sample of your compound is introduced into the KF titration cell. The instrument titrates the sample with the KF reagent until all the water has reacted, and the water content is calculated automatically.
-
Significance: For applications requiring high accuracy, determining the water content via KF titration allows you to correct the mass of the compound you weigh out, ensuring your final solution concentration is precise. For example, if KF analysis shows 5% water content (w/w), you would need to weigh out 105 mg to get 100 mg of the active compound.
Q4: My compound has turned into a thick oil/syrup. What happened and what should I do?
A: This phenomenon is called deliquescence, where the compound has absorbed so much atmospheric moisture that it has dissolved into a concentrated aqueous solution.[2] The material in this state is chemically compromised and should not be used for any application requiring purity or accurate concentration. The high water content will have initiated the ketone-hydrate equilibrium and potentially other degradation pathways. The material should be properly disposed of according to your institution's safety guidelines.
Section 4: Advanced Topics
The Ketone-Hydrate Equilibrium
The presence of water can establish a chemical equilibrium where the ketone functional group is converted to a geminal diol (hydrate). While this reaction is reversible, the presence of the hydrate form can affect biological activity and subsequent chemical reactions.[7]
Caption: Reversible equilibrium between the ketone and its hydrate.
Q5: Is the trifluoroacetate (TFA) counterion itself a problem?
A: Yes, for certain applications, the TFA counterion can be problematic.
-
Biological Assays: TFA can be toxic to cells, alter the pH of assay buffers, and interfere with protein function, potentially leading to misleading biological data.[14]
-
Structural Studies: The TFA ion can form strong ion pairs with the protonated amine in the molecule, potentially altering the compound's conformation and affecting its binding to a target protein.[14]
-
In Vivo Studies: For preclinical or clinical development, TFA is generally considered undesirable, and regulatory guidelines often require its removal or replacement.[14]
If your application is sensitive to these effects, the TFA counterion can be exchanged for a more biocompatible one, such as hydrochloride (HCl) or acetate. This is typically achieved through techniques like ion-exchange chromatography or repeated lyophilization from a solution containing the desired acid (e.g., dilute HCl).[15][16]
References
-
TutorChase. How do you handle hygroscopic solutes in the lab?. Available from: [Link]
-
CORECHEM Inc. Hygroscopic: What it Means, What You Need to Know. Available from: [Link]
-
TCA Lab / Alfa Chemistry. Mastering Karl Fischer Moisture Analysis: A Complete Guide. Available from: [Link]
-
Mettler-Toledo. Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Available from: [Link]
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. Available from: [Link]
-
OMICS International. Hygroscopic Gravimetric Quantitative Chemical Analysis. Available from: [Link]
-
AAPPTec. Post Cleavage Purification and Analysis of Peptides; TFA removal. Available from: [Link]
-
Stratech. Safety Data Sheet. Available from: [Link]
-
Chromatography Forum. How to Handle Hygroscopic Reference Standards?. Available from: [Link]
-
PubMed. Moisture determination in hygroscopic drug substances by near infrared spectroscopy. Available from: [Link]
-
Scribd. Advanced Practical Organic Chemistry - Purification and Drying of Solvents (1990). Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry. Drying Organic Solutions. Available from: [Link]
-
Chemistry LibreTexts. 3.2: Drying Agents. Available from: [Link]
-
Covestro. SAFETY DATA SHEET. Available from: [Link]
-
richpacking020.com. Hygroscopic Problems Of Capsule Filled Powders. Available from: [Link]
-
The Journal of Organic Chemistry. Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Available from: [Link]
-
The Journal of Organic Chemistry. Green Oxidation of Ketones to Lactones with Oxone in Water. Available from: [Link]
-
McMaster University. Using drying agents. Available from: [Link]
-
Chemistry Steps. Reactions of Aldehydes and Ketones with Water. Available from: [Link]
-
LifeTein. Should I Have TFA Removed from My Peptide?. Available from: [Link]
-
Toxic Docs. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. Available from: [Link]
-
Spectroscopy Online. Researchers Study the Relationship Between Aliphatic Ketones and Water Molecules. Available from: [Link]
-
PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available from: [Link]
-
ResearchGate. If I am using TFA, Can someone advise on how to remove TFA when doing the purification in separation of terpenes through HPLC?. Available from: [Link]
-
Amherst College. STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Available from: [Link]
-
University of Calgary. Chapter 17: C=O + H2O = hydrates. Available from: [Link]
-
PubMed. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Available from: [Link]
-
Chemistry LibreTexts. 12.8: Reactions of Aldehydes and Ketones with Water. Available from: [Link]
-
French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]
-
NextSDS. 5-azaspiro[3.5]nonan-8-one — Chemical Substance Information. Available from: [Link]
- Google Patents. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
-
PubChem. 3-(5-Azaspiro[3.5]nonan-8-yl)-1,3-oxazinan-2-one. Available from: [Link]
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optimizing catalyst selection for 5-azaspiro[3.5]nonan-8-one cross-coupling reactions
Welcome to the Technical Support Center for spirocyclic cross-coupling optimization. 5-azaspiro[3.5]nonan-8-one is a highly valuable 3D bioisostere for piperidines and morpholines, frequently utilized in modern drug discovery. However, functionalizing this scaffold presents two distinct chemoselective and steric challenges: the sterically hindered secondary amine at the 5-position (adjacent to the spirocyclic quaternary center) and the reactive ketone at the 8-position.
This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure your cross-coupling workflows succeed.
Section 1: Troubleshooting C-N Cross-Coupling (Buchwald-Hartwig Amination)
Q1: Why am I observing low yields and unreacted starting material when attempting to N-arylate 5-azaspiro[3.5]nonan-8-one? A1: The spiro carbon at C4 exerts massive steric bulk around the N5 amine. First-generation catalysts (e.g., Pd(PPh3)4) or ligands with small bite angles (e.g., BINAP) fail to undergo efficient reductive elimination because the bulky spirocyclic amine intermediate cannot easily adopt the required geometry around the palladium center. Solution: Switch to dialkylbiaryl phosphine ligands like BrettPhos or RuPhos . These ligands possess a large, electron-rich framework that accelerates both the oxidative addition of the aryl halide and the sterically demanding reductive elimination step.
Q2: During the amination, I am seeing significant degradation and by-product formation related to the C8 ketone. How do I prevent this? A2: The α -protons of the C8 ketone are relatively acidic. Strong bases commonly used in Buchwald-Hartwig aminations, such as NaOtBu (pKa ~17), will deprotonate the α -carbon, leading to competitive α -arylation or aldol condensation. Solution: Use a milder inorganic base like Cs2CO3 or K3PO4 . Alternatively, recent methodologies demonstrate that using LiHMDS can act as a "pseudo-protecting group." LiHMDS transiently forms the lithium enolate, which is sterically shielded from the bulky Pd-BrettPhos complex, allowing chemoselective N-arylation to proceed without ketone degradation[1].
Catalytic cycle of Buchwald-Hartwig amination highlighting steric bottlenecks.
Section 2: Troubleshooting C-C Cross-Coupling (Suzuki-Miyaura via Enol Triflate)
Q3: My enol triflate formation from the N-Boc-5-azaspiro[3.5]nonan-8-one is low-yielding and dark impurities form. What is going wrong? A3: Triflic anhydride (Tf2O) is highly aggressive and can degrade the Boc protecting group or cause oligomerization of the spirocycle. Solution: Use Comins' Reagent (N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide)). It is a milder triflating agent that selectively traps the kinetic enolate formed by KHMDS at -78 °C without degrading the carbamate protecting group[2].
Q4: The Suzuki-Miyaura coupling of the resulting enol triflate suffers from high levels of protodeboronation of the boronic acid. A4: Protodeboronation is accelerated by high temperatures, strong aqueous bases, and slow transmetalation. Enol triflates are less reactive than aryl iodides, which can stall the catalytic cycle and leave the boronic acid exposed to base-catalyzed degradation. Solution: Use Pd(dppf)Cl2 or Pd(PPh3)4 with a mild base like K2CO3 in a biphasic THF/H2O (4:1) system. The dppf ligand provides the necessary bite angle to facilitate rapid transmetalation from the boronic acid to the Pd-enol complex, outcompeting the protodeboronation pathway[2].
Workflow for functionalization of the C8 ketone via enol triflate Suzuki coupling.
Quantitative Data Summaries
Table 1: Catalyst/Ligand Selection Matrix for 5-azaspiro[3.5]nonan-8-one Amination
| Electrophile | Recommended Precatalyst | Ligand | Base | Solvent | Temp |
| Aryl Iodide | Pd2(dba)3 | RuPhos | LiHMDS | THF | 65 °C |
| Aryl Bromide | BrettPhos Pd G3 | BrettPhos | Cs2CO3 | Toluene | 90 °C |
| Aryl Chloride | tBuBrettPhos Pd G3 | tBuBrettPhos | K3PO4 | t-Amyl Alcohol | 100 °C |
Table 2: Optimization Parameters for Enol Triflate Suzuki-Miyaura Coupling
| Parameter | Sub-optimal Choice (Result) | Optimized Choice (Result) |
| Triflating Agent | Tf2O (Decomposition, <30% yield) | Comins' Reagent (>85% yield) |
| Catalyst | Pd(OAc)2 / PPh3 (Sluggish, <40% yield) | Pd(dppf)Cl2 (Efficient transmetalation, >80% yield) |
| Base | NaOH (High protodeboronation) | K2CO3 (Minimal side reactions) |
Self-Validating Experimental Protocols
Protocol A: Chemoselective Buchwald-Hartwig Amination
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with 5-azaspiro[3.5]nonan-8-one (1.0 equiv), aryl bromide (1.1 equiv), BrettPhos Pd G3 (2 mol%), BrettPhos (2 mol%), and Cs2CO3 (2.0 equiv).
-
Validation Checkpoint: The G3 precatalyst should appear as a pale yellow/tan powder. If it is dark brown or black, it has degraded and will result in reaction failure.
-
-
Reaction: Add anhydrous toluene (0.2 M) and seal the vial. Heat to 90 °C for 12 hours.
-
Validation Checkpoint: A successful activation of the G3 precatalyst is visually indicated by a rapid color shift from yellow to deep red/orange upon heating, confirming the generation of the active Pd(0) species.
-
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate and purify via flash chromatography.
Protocol B: Two-Step Enol Triflate Formation and Suzuki Coupling
-
Enolate Formation: Dissolve N-Boc-5-azaspiro[3.5]nonan-8-one (1.0 equiv) in anhydrous THF (0.1 M) under argon and cool to -78 °C. Dropwise add KHMDS (1.2 equiv, 1M in THF). Stir for 1 hour at -78 °C.
-
Validation Checkpoint: The solution should remain clear or slightly yellow. Rapid darkening indicates decomposition of the enolate.
-
-
Triflation: Add a solution of Comins' reagent (1.2 equiv) in THF. Stir for 2 hours, gradually warming to room temperature.
-
Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 3:1). The ketone (Rf ~0.3) should be completely consumed, replaced by a non-UV active but KMnO4-stainable spot (Rf ~0.7) corresponding to the enol triflate.
-
-
Coupling: Isolate the enol triflate via a rapid silica plug (to prevent degradation on the column) and immediately subject to Suzuki coupling: combine with Ar-B(OH)2 (1.5 equiv), Pd(dppf)Cl2 (5 mol%), and K2CO3 (2.0 equiv) in degassed THF/H2O (4:1). Heat at 65 °C for 4 hours.
References
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Impact of Cross-Coupling Reactions in Drug Discovery and Development | NIH PMC |[Link]
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Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders | ACS Medicinal Chemistry Letters |[Link]
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Design, Modular Synthesis and Screening of 58 Shape-Diverse 3-D Fragments | ChemRxiv | [Link]
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A Comparative Guide to the NMR Spectra of 5-azaspiro[3.5]nonan-8-one and Standard Piperidines
Introduction: The Imperative of Structural Clarity in Modern Drug Discovery
In the landscape of pharmaceutical research, the precise elucidation of a molecule's three-dimensional structure is a cornerstone of rational drug design.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent analytical technique, offering unparalleled, atom-level insights into molecular structure, conformation, and dynamics.[4][5] This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectra of the conformationally flexible piperidine ring—a ubiquitous scaffold in medicinal chemistry—and 5-azaspiro[3.5]nonan-8-one, a rigidified, complex spirocyclic analogue.
The piperidine moiety is a foundational building block in numerous approved drugs, valued for its basic nitrogen atom which is often crucial for target engagement. However, its conformational flexibility can present challenges in achieving high binding affinity and selectivity. Spirocyclic systems, such as 5-azaspiro[3.5]nonan-8-one, introduce conformational rigidity and a defined three-dimensional vector for substituent placement.[6][7] Understanding the spectral signatures of these differing structural motifs is critical for researchers synthesizing and characterizing novel chemical entities. This guide will dissect the causality behind their distinct NMR profiles, grounded in fundamental principles and supported by experimental data.
Methodology: A Self-Validating Protocol for NMR Analysis
To ensure data integrity and reproducibility, a rigorous and standardized protocol for NMR data acquisition is essential. The following methodology provides a self-validating system for obtaining high-quality spectra for comparative analysis.
Experimental Protocol: Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analytical sample (piperidine or 5-azaspiro[3.5]nonan-8-one).
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), within a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts and conformational equilibria.[8]
-
Ensure complete dissolution; vortex the sample gently if necessary. The solution should be clear and free of particulate matter.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Calibration & Setup:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Perform standard instrument shimming procedures on the sample to maximize magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃ at δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
-
(Optional) 2D NMR: For unambiguous signal assignment, especially for the more complex spirocycle, acquire a ¹H-¹H COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks.
-
The following diagram illustrates the logical workflow for this comparative analysis.
Caption: Workflow for the comparative NMR analysis of piperidine and its spirocyclic analogue.
Results and Comparative Spectral Analysis
The structural differences between the simple, conformationally mobile piperidine and the rigid, functionalized 5-azaspiro[3.5]nonan-8-one give rise to markedly different NMR spectra.
Standard Piperidine: A Profile of Symmetry and Flexibility
At room temperature, the piperidine ring undergoes rapid chair-chair interconversion. This conformational dynamism means that the axial and equatorial protons at any given position rapidly exchange, and the NMR spectrometer observes a time-averaged signal.[8]
-
¹H NMR Spectrum: The spectrum is deceptively simple due to the molecule's symmetry and rapid inversion.
-
δ ~2.84 ppm (multiplet, 4H): This signal corresponds to the four protons on the carbons adjacent to the nitrogen (C2 and C6).[9] These are deshielded by the electron-withdrawing effect of the nitrogen atom.
-
δ ~1.55 ppm (multiplet, 6H): This broad signal represents the averaged environment of the six protons on the remaining carbons (C3, C4, and C5).[9]
-
δ ~1.45 ppm (broad singlet, 1H): This signal is for the N-H proton and its chemical shift can be highly variable depending on solvent and concentration.
-
-
¹³C NMR Spectrum: The symmetry results in only three distinct signals.
-
δ ~47.8 ppm: Carbons C2 and C6, adjacent to the nitrogen.[10]
-
δ ~27.5 ppm: Carbons C3 and C5.
-
δ ~25.5 ppm: Carbon C4, at the apex of the ring.
-
5-azaspiro[3.5]nonan-8-one: A Signature of Rigidity and Asymmetry
The introduction of the spiro-fused cyclobutane ring and the ketone functionality breaks the symmetry and locks the piperidine ring into a fixed chair conformation. This conformational rigidity is the primary reason for the increased complexity of its NMR spectra.
-
¹H NMR Spectrum (Predicted): The spectrum is expected to be significantly more complex, with distinct signals for nearly every proton.
-
Cyclobutane Protons: The protons on the cyclobutane ring (C1, C2, C3) will likely appear as complex multiplets in the upfield region (δ ~1.8-2.5 ppm).
-
Piperidinone Protons:
-
C6 Protons (adjacent to N): These two protons (axial and equatorial) will be diastereotopic and appear as separate signals, likely deshielded by the nitrogen (δ ~3.0-3.5 ppm).
-
C7 and C9 Protons (adjacent to C=O): These four protons will be significantly deshielded by the anisotropic effect of the carbonyl group and will appear as distinct multiplets further downfield (δ ~2.5-3.0 ppm).
-
The lack of ring inversion means that large diaxial and smaller axial-equatorial/equatorial-equatorial coupling constants would be observable, providing rich conformational information.[11]
-
-
-
¹³C NMR Spectrum (Predicted): The loss of symmetry results in a greater number of signals.
-
δ ~205-215 ppm: The carbonyl carbon (C8) will be the most downfield signal, which is characteristic of a ketone.
-
δ ~50-60 ppm: The carbons adjacent to the nitrogen (C6) will be deshielded.
-
Quaternary Spiro Carbon (C4): A weak signal corresponding to the spiro carbon, which would be absent in a DEPT-135 experiment.
-
The remaining cyclobutane and piperidinone carbons will give rise to distinct signals in the aliphatic region.
-
Data Summary and Interpretation
The key to understanding the spectral differences lies in three concepts: symmetry, conformational rigidity, and electronic effects.
| Feature | Piperidine | 5-azaspiro[3.5]nonan-8-one | Rationale for Difference |
| Symmetry | High (C₂ᵥ point group) | Low (Asymmetric) | Spiro-fusion and ketone group break the plane of symmetry, making chemically equivalent positions in piperidine non-equivalent. |
| ¹H Signals | 3 main proton environments | Multiple distinct proton signals | Loss of symmetry and conformational lock. |
| ¹³C Signals | 3 distinct carbon signals | 8 distinct carbon signals | Loss of symmetry. |
| Conformation | Rapid chair-chair interconversion | Locked chair conformation | The bulky spirocyclic system creates a high energy barrier for ring inversion.[11] |
| Key Functional Group Effects | Inductive effect from Nitrogen | Inductive effect from Nitrogen and strong anisotropic/inductive effect from Ketone (C=O) | The carbonyl group strongly deshields adjacent α-protons and the α-carbon. |
| Characteristic ¹³C Signal | No signals > 50 ppm | Carbonyl (C=O) signal at δ > 200 ppm | Presence of the ketone functionality. |
This comparative logic is visualized in the diagram below.
Caption: Logical flow comparing the structural origins of the NMR spectra for both molecules.
Conclusion
The comparison between the NMR spectra of piperidine and 5-azaspiro[3.5]nonan-8-one serves as a powerful illustration of structure-spectra correlation. The simple, averaged spectrum of piperidine reflects its inherent symmetry and conformational flexibility. In stark contrast, the complex and information-rich spectrum predicted for 5-azaspiro[3.5]nonan-8-one is a direct consequence of its rigid, asymmetric framework and the electronic influence of its ketone functionality. For researchers in drug development, the ability to interpret these differences is not merely an academic exercise; it is a fundamental skill that enables the confirmation of complex molecular architectures and provides deep insights into the conformational behavior that governs biological activity.[1][5]
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Eliel, E. L., et al. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available from: [Link]
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Jayabharathi, J., et al. (n.d.). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Available from: [Link]
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Anantharaman, M., et al. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences. Available from: [Link]
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Matsuda, D., et al. (2018, May 1). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. Available from: [Link]
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Navigating the Spirocyclic Landscape: A Comparative Guide to 5-azaspiro[3.5]nonan-8-one and 2-azaspiro[3.3]heptane in Bioisosteric Replacement
In the contemporary landscape of drug discovery, the pursuit of molecular novelty and optimized physicochemical properties is paramount. Medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds into the three-dimensional realm of spirocyclic systems.[1] These unique architectures, where two rings share a single carbon atom, offer a powerful strategy to enhance aqueous solubility, metabolic stability, and target selectivity.[2][3] This guide provides an in-depth comparison of two promising azaspirocycles, 5-azaspiro[3.5]nonan-8-one and 2-azaspiro[3.3]heptane, as bioisosteric replacements for common saturated heterocycles like piperidine.
The Rationale for Spirocyclic Scaffolds: Escaping Flatland for Improved Drug-like Properties
The over-reliance on flat, aromatic structures in drug design has often led to challenges in achieving favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The introduction of sp³-rich spirocyclic scaffolds can profoundly influence a molecule's characteristics in several beneficial ways:
-
Increased Three-Dimensionality (Fsp³): A higher fraction of sp³-hybridized carbons generally correlates with improved clinical success.[4] Spirocycles inherently possess a greater degree of three-dimensionality, which can lead to more specific and higher-affinity interactions with biological targets.
-
Modulation of Physicochemical Properties: The rigid nature of spirocycles can significantly alter a molecule's lipophilicity (LogP/LogD) and aqueous solubility. For instance, the replacement of a piperidine ring with a 2-azaspiro[3.3]heptane moiety has been shown to reduce lipophilicity.[5]
-
Enhanced Metabolic Stability: The quaternary spiro-carbon and the fixed conformation of the rings can shield metabolically labile positions from enzymatic degradation, potentially leading to an improved pharmacokinetic profile.[6]
-
Novel Exit Vectors: Spirocyclic scaffolds provide distinct geometric arrangements for substituents compared to their monocyclic counterparts. This allows for the exploration of new chemical space and the optimization of interactions within a binding pocket.[7]
2-Azaspiro[3.3]heptane: A Well-Characterized Piperidine Bioisostere
2-Azaspiro[3.3]heptane has emerged as a popular bioisosteric replacement for the piperidine ring. Its compact and rigid structure offers a compelling alternative for modulating molecular properties.
Physicochemical Impact of Piperidine to 2-Azaspiro[3.3]heptane Replacement
A key consideration in bioisosteric replacement is the predictable alteration of physicochemical properties. Experimental data from model compounds where a piperidine ring is replaced by 2-azaspiro[3.3]heptane reveals several important trends:
| Property | Piperidine Derivative | 2-Azaspiro[3.3]heptane Derivative | Rationale & Observations |
| cLogP | 3.7 | 3.4 | The spirocyclic core generally leads to a slight decrease in calculated lipophilicity.[5] |
| LogD at pH 7.4 | 1.6 | 1.2 | A notable decrease in experimental lipophilicity is observed. This can be attributed to the increased basicity of the nitrogen atom in the azaspirocycle, which leads to a higher proportion of the protonated, more water-soluble form at physiological pH.[5][8] |
| Aqueous Solubility (µM in PBS) | 136 | 12 | In this particular model system, the azaspiro[3.3]heptane analog exhibited significantly lower aqueous solubility.[5] This highlights that the effects of bioisosteric replacement can be highly context-dependent. |
| Metabolic Stability (t½, min in HLM) | Not explicitly compared in this study, but other studies suggest spirocycles can improve stability.[9] | 31 | In a direct comparison with a piperidine analog, the 2-azaspiro[3.3]heptane derivative showed lower metabolic stability.[5] However, it's important to note that metabolic stability is influenced by the entire molecular structure. |
HLM: Human Liver Microsomes
Structural and Conformational Considerations
While 2-azaspiro[3.3]heptane can be an effective bioisostere, its geometric profile differs significantly from piperidine, particularly when not used as a terminal group. The spirocyclic structure introduces a "twist" in the orientation of substituents, which can either be beneficial for exploring new binding interactions or detrimental if the original geometry was optimal.[7][8]
Caption: Bioisosteric replacement workflow.
5-Azaspiro[3.5]nonan-8-one: An Emerging Building Block with Untapped Potential
5-Azaspiro[3.5]nonan-8-one is a larger and structurally distinct azaspirocycle that is gaining recognition as a valuable building block in medicinal chemistry.[10] Its spirocyclic framework consists of a cyclobutane ring fused to a piperidinone ring.
Physicochemical Properties and Applications
While direct, side-by-side comparative data with 2-azaspiro[3.3]heptane or piperidine is limited in the public domain, the structural features of 5-azaspiro[3.5]nonan-8-one suggest several potential advantages:
-
Scaffold for Diverse Exit Vectors: The piperidinone ring offers multiple points for substitution, allowing for the fine-tuning of biological activity and physicochemical properties.
-
Potential for Improved Solubility: The presence of the ketone functionality could act as a hydrogen bond acceptor, potentially improving aqueous solubility compared to more lipophilic scaffolds.
-
Applications in CNS and Antiviral Drug Discovery: This scaffold has been identified as a key intermediate for the synthesis of novel therapeutic agents, particularly in the fields of central nervous system (CNS) disorders and antiviral research.[10]
Structural Comparison and Vectorial Analysis
The key difference between the two scaffolds lies in their size and the orientation of their constituent rings. This has a direct impact on the spatial arrangement of substituents.
Caption: Key features of the two azaspirocycles.
Experimental Protocols
To ensure the reproducibility and clear understanding of the data presented, detailed methodologies for key experiments are provided below.
Determination of LogD
Objective: To measure the lipophilicity of a compound at a specific pH.
Protocol:
-
Preparation of Solutions: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Prepare a buffer solution at the desired pH (e.g., pH 7.4 phosphate-buffered saline). Pre-saturate n-octanol with the aqueous buffer and vice versa.
-
Partitioning: Add a known concentration of the test compound to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1 hour) at a constant temperature to allow for the partitioning of the compound between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully remove aliquots from both the n-octanol and aqueous layers. Determine the concentration of the compound in each layer using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The LogD value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
In Vitro Metabolic Stability Assay
Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.
Protocol:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing liver microsomes (e.g., human liver microsomes), a NADPH-regenerating system, and a buffer solution (e.g., phosphate buffer).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Add the test compound (from a stock solution) to the pre-incubated mixture to initiate the metabolic reaction.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.
-
Quenching: Quench the reaction immediately by adding an organic solvent (e.g., ice-cold acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the remaining parent compound against time. The intrinsic clearance (CLint) can then be calculated from the half-life.
Conclusion: Choosing the Right Spirocycle for Your Drug Discovery Program
The strategic application of bioisosterism is a cornerstone of modern medicinal chemistry. Both 2-azaspiro[3.3]heptane and 5-azaspiro[3.5]nonan-8-one offer compelling advantages as rigid, three-dimensional scaffolds for escaping the limitations of flat aromatic rings.
2-Azaspiro[3.3]heptane is a well-documented piperidine bioisostere that can effectively modulate physicochemical properties, often leading to reduced lipophilicity. However, its impact on aqueous solubility and metabolic stability is context-dependent, and its distinct geometry must be carefully considered, especially in non-terminal positions.
5-Azaspiro[3.5]nonan-8-one , while less extensively characterized in a comparative sense, represents a versatile and promising building block. Its larger framework and inherent ketone functionality provide unique opportunities for scaffold decoration and property modulation, with demonstrated applications in CNS and antiviral drug discovery programs.
The choice between these two scaffolds will ultimately depend on the specific goals of the drug discovery project, including the target protein's topology, the desired physicochemical property profile, and the synthetic accessibility of the final compounds. As the exploration of 3D-rich chemical space continues to expand, azaspirocycles like these will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.
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Mykhailiuk, P. et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Available at: [Link]
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Degorce, S. L. et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198-1204. Available at: [Link]
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Mykhailiuk, P. et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. Available at: [Link]
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French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]
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Ghosh, A. K. et al. (2021). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Journal of Medicinal Chemistry, 64(22), 16640-16654. Available at: [Link]
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Comparative Guide: In Vitro Metabolic Stability of 5-azaspiro[3.5]nonan-8-one Scaffolds
As drug discovery programs increasingly target complex biological spaces, the limitations of traditional flat, 2D heterocycles have become a significant bottleneck. The piperidine ring, while ubiquitous in medicinal chemistry, is notoriously susceptible to Phase I cytochrome P450 (CYP)-mediated oxidation[1]. To circumvent these metabolic liabilities, scaffold hopping to rigid, sp³-rich spirocyclic systems has emerged as a premier optimization strategy.
This guide provides an objective, data-driven comparison of the 5-azaspiro[3.5]nonan-8-one scaffold against traditional piperidine and smaller spirocyclic alternatives. By examining the mechanistic causality behind its enhanced metabolic stability and detailing a self-validating in vitro assay protocol, this document serves as an authoritative resource for drug development professionals.
Mechanistic Rationale: Why Spirocycles Resist Metabolism
The metabolic vulnerability of the piperidine ring stems from its conformational flexibility and exposed α-carbons. CYP450 enzymes (predominantly CYP3A4 and CYP2D6) oxidize these α-carbons via a single-electron transfer (SET) or hydrogen atom transfer (HAT) mechanism, leading to an unstable iminium intermediate that rapidly undergoes ring-opening or dealkylation[1].
Replacing the piperidine core with a 5-azaspiro[3.5]nonan-8-one scaffold fundamentally alters the molecule's metabolic fate through two causal mechanisms[2]:
-
Steric Shielding & Stereoelectronic Misalignment : The spiro-fusion of a 4-membered and 6-membered ring restricts the conformational freedom of the amine. This rigid 3D architecture physically shields the adjacent C-H bonds from the heme iron of CYP enzymes. Furthermore, it misaligns the nitrogen lone pair, preventing the stereoelectronic orbital overlap required to stabilize the transition state during oxidation[3].
-
LogD Reduction via the 8-one Exit Vector : High lipophilicity drives non-specific binding to CYP enzymes, increasing intrinsic clearance (CL_int). The 5-azaspiro[3.5]nonan-8-one scaffold incorporates a ketone (8-one) moiety, which not only provides a highly versatile exit vector for downstream functionalization (e.g., reductive amination) but also acts as a polar handle to lower the overall LogD, thereby reducing the molecule's affinity for lipophilic CYP active sites[4].
Logical flow of CYP450-mediated clearance in piperidines vs. spirocyclic shielding.
Comparative Data Analysis
To objectively evaluate the performance of the 5-azaspiro[3.5]nonan-8-one scaffold, we must compare its in vitro metabolic stability against both the parent piperidine and smaller spirocyclic bioisosteres (such as 2-azaspiro[3.3]heptane). The data below synthesizes representative human liver microsome (HLM) clearance parameters observed in recent hit-to-lead optimization campaigns[4][5].
Table 1: In Vitro Metabolic Stability Comparison (HLM Assay)
| Scaffold Architecture | Representative Core | LogD (pH 7.4) | CL_int (µL/min/mg) | t½ (min) | Mechanistic Observation |
| 2D Monocycle | Piperidine | ~1.61 | > 150 | < 15 | High lipophilicity drives non-specific CYP binding; exposed α-protons lead to rapid oxidation[1]. |
| 3D Spirocycle (Small) | 2-Azaspiro[3.3]heptane | ~1.55 | ~36 | 47 | Increased rigidity improves stability, but high ring strain and limited exit vectors restrict utility[5]. |
| 3D Spirocycle (Expanded) | 5-Azaspiro[3.5]nonan-8-one | ~1.20 | < 15 | > 50 | Optimal sp³ topology; the 8-one moiety provides a polar exit vector, lowering LogD and CL_int[4]. |
Key Takeaway: While smaller spirocycles like 2-azaspiro[3.3]heptane offer a moderate improvement over piperidine, the expanded 5-azaspiro[3.5]nonan-8-one system provides a superior balance. It achieves a significantly longer half-life (t½ > 50 min) by simultaneously maximizing steric hindrance around the nitrogen and optimizing physicochemical properties via the ketone vector[4].
Experimental Methodology: The Self-Validating HLM Assay
To generate trustworthy comparative data, metabolic stability must be assessed using a self-validating in vitro system. Human Liver Microsomes (HLMs) are the gold standard for this assay because they contain the physiological ratio of membrane-bound Phase I enzymes (CYPs)[1].
The following protocol is engineered with internal causality checks: it utilizes a Positive Control (Verapamil) to validate the enzymatic competency of the HLM lot, and a Negative Control (Minus-NADPH) to prove that degradation is strictly CYP-dependent rather than a result of chemical instability[1].
Step-by-Step Protocol
1. Reagent Preparation
-
Buffer: Prepare 0.1 M Potassium Phosphate buffer at exactly pH 7.4. Causality: CYPs are highly sensitive to pH variations; pH 7.4 mimics the physiological intracellular environment to maintain native enzyme conformation.
-
HLM Suspension: Thaw pooled HLMs on ice and dilute to a working concentration of 0.5 mg/mL in the phosphate buffer.
-
Test Compounds: Prepare 10 mM stock solutions of the 5-azaspiro[3.5]nonan-8-one derivative, piperidine control, and Verapamil in DMSO. Dilute to a final assay concentration of 1 µM (ensuring final DMSO concentration is ≤0.1% to prevent CYP inhibition).
2. Equilibration
-
Aliquot the HLM/compound mixture into a 96-well plate.
-
Pre-incubate the plate at 37°C for 5 minutes. Causality: Ensures the system reaches physiological temperature before enzymatic initiation, preventing artificially slow initial reaction rates.
3. Initiation (The Self-Validating Step)
-
Active Wells: Initiate the reaction by adding a pre-warmed NADPH regenerating system (Solution A + B). Causality: NADPH is the obligate electron donor for CYP450 catalytic cycles.
-
Negative Control Wells: Add an equivalent volume of plain buffer instead of NADPH. If the compound degrades in these wells, it indicates chemical instability or non-CYP mediated hydrolysis.
4. Time-Course Sampling & Quenching
-
At designated time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.
-
Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold organic solvent instantly denatures the CYP enzymes, halting the reaction precisely at the time point, and precipitates proteins to protect the LC-MS/MS column.
5. LC-MS/MS Analysis
-
Centrifuge the quenched plates at 4000 rpm for 15 minutes to pellet the precipitated proteins.
-
Analyze the supernatant via LC-MS/MS to quantify the percentage of the parent compound remaining. Plot the natural logarithm of % remaining versus time to calculate the elimination rate constant (k), t½, and CL_int[1].
Step-by-step in vitro HLM metabolic stability assay workflow.
References
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Benchchem. "A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry". 1
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Benchchem. "A Comparative Guide to Spiro[3.3]heptane and Piperidine Scaffolds in Modern Drug Design". 5
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ACS Medicinal Chemistry Letters. "Discovery of Spirocyclic Aldosterone Synthase Inhibitors as Potential Treatments for Resistant Hypertension". 3
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ChemRxiv. "Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic". 2
-
ACS Medicinal Chemistry Letters. "Discovery of BMS-986318, a Potent Nonbile Acid FXR Agonist for the Treatment of Nonalcoholic Steatohepatitis".4
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A Comparative Guide to the Definitive Structural Validation of 5-Azaspiro[3.5]nonan-8-one
Introduction: The Imperative for Unambiguous Structure in Spirocyclic Drug Discovery
Spirocyclic motifs are increasingly vital in modern drug discovery, offering a unique three-dimensional architecture that can enhance potency, selectivity, and pharmacokinetic properties.[1][2] Their inherent rigidity can minimize the conformational entropy loss upon binding to a biological target, a highly desirable feature in rational drug design.[3] The compound 5-azaspiro[3.5]nonan-8-one (CAS No. 362053-33-6) is a key heterocyclic building block, valued for its rigid spiro[cyclobutane-piperidine] framework, which is leveraged by research and development teams in the pharmaceutical and agrochemical sectors to construct novel, complex active ingredients.[4]
Given the subtle structural nuances that can dramatically alter biological activity, the absolute and unambiguous confirmation of a molecule's three-dimensional structure is the most critical step in the development pipeline. Mischaracterization can lead to the costly pursuit of incorrect structure-activity relationships (SAR). This guide provides an in-depth comparison of analytical techniques for the structural validation of 5-azaspiro[3.5]nonan-8-one, establishing single-crystal X-ray crystallography (SC-XRD) as the definitive gold standard and contextualizing it with essential, complementary spectroscopic methods.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
For the definitive determination of a molecule's three-dimensional structure, including its absolute configuration, SC-XRD is the most powerful and comprehensive technique available.[5][6] By analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal, we can calculate the precise coordinates of every atom in the molecule, yielding definitive data on bond lengths, bond angles, and torsional angles.[5][7] This provides an unequivocal snapshot of the molecule in the solid state.
The journey from a synthesized powder to a refined crystal structure is a multi-step process, with the initial formation of a high-quality crystal often being the most significant bottleneck.[6]
Experimental Workflow: From Powder to Structure
The process involves four primary stages: crystallization, data collection, structure solution, and refinement.[6] Each step is critical for a successful outcome.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Protocol 1: Crystallization of 5-Azaspiro[3.5]nonan-8-one
Causality: The goal of crystallization is to slowly bring a solution to a state of supersaturation, allowing molecules to self-assemble into a highly ordered crystalline lattice. The choice of method and solvent is empirical and crucial for growing crystals suitable for diffraction.[8] Vapor diffusion is an excellent method for small molecules when only milligram quantities are available, as it allows for very slow changes in solvent composition, promoting gradual crystal growth.[9][10]
Materials:
-
Purified 5-azaspiro[3.5]nonan-8-one
-
Screening solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Hexane)
-
Glass vials (e.g., 2 mL and 4 mL)
-
Syringe filters (0.22 µm)
Step-by-Step Methodology:
-
Solubility Screening: Begin by performing a qualitative solubility test. In a small test tube, add a few milligrams of the compound and add a potential "good" solvent (one that dissolves the compound well) dropwise until the solid dissolves.[11] Then, add a potential "anti-solvent" (one in which the compound is poorly soluble) dropwise until precipitation occurs. A good solvent/anti-solvent pair is miscible.[11]
-
Preparation of the Sample Vial: Dissolve 5-10 mg of 5-azaspiro[3.5]nonan-8-one in 0.5 mL of the chosen "good" solvent (e.g., Dichloromethane). Filter this solution through a 0.22 µm syringe filter into a clean 2 mL inner vial. This removes dust or particulate matter that could cause rapid, uncontrolled nucleation.[8]
-
Setting up the Crystallization Chamber: Add 1 mL of the "anti-solvent" (e.g., Hexane) to the bottom of a larger 4 mL outer vial.
-
Vapor Diffusion Setup: Carefully place the smaller, open vial containing the compound solution inside the larger vial. Ensure the inner vial stands upright and does not touch the walls of the outer vial.[8]
-
Sealing and Incubation: Tightly seal the outer vial. The more volatile anti-solvent (Hexane) will slowly vaporize and diffuse into the compound solution in the inner vial. This gradual decrease in solubility will, ideally, induce the formation of single crystals.
-
Patience and Observation: Place the sealed setup in a vibration-free environment at a constant temperature.[8] Do not disturb the vessel.[10] Monitor for crystal growth over a period of several days to weeks. High-quality crystals should appear clear and have well-defined facets.
A Comparative Overview of Validation Techniques
While SC-XRD provides the ultimate structural proof, it is not always feasible to obtain suitable crystals. Furthermore, other techniques provide complementary information about the compound's structure and purity in the solution phase, which is often more relevant to its biological application. The primary analytical tools that complement SC-XRD are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[12][13]
Caption: Logical relationship of complementary structural validation techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule in solution.[7] For 5-azaspiro[3.5]nonan-8-one (C₈H₁₃NO), ¹H and ¹³C NMR spectra would provide a wealth of structural information.
-
¹H NMR: Would confirm the number of distinct proton environments and their adjacencies through spin-spin splitting. Protons adjacent (alpha) to the carbonyl group and the nitrogen atom would be expected to appear at a lower field (higher ppm) due to deshielding effects.
-
¹³C NMR: Would show eight distinct carbon signals. The carbonyl carbon (C=O) would be a key diagnostic signal, appearing significantly downfield (typically >200 ppm).[14] The quaternary spiro carbon would also have a characteristic chemical shift.
Mass Spectrometry (MS)
MS provides the exact molecular weight of a compound, which is a fundamental validation checkpoint.[12] High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula by measuring the mass-to-charge ratio to several decimal places, confirming the elemental composition of C₈H₁₃NO.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method for identifying the presence of key functional groups.[7] For 5-azaspiro[3.5]nonan-8-one, the IR spectrum would be expected to show a strong, sharp absorption band characteristic of a ketone C=O stretch (typically ~1700-1725 cm⁻¹) and a moderate absorption for the N-H stretch of the secondary amine (typically ~3300-3500 cm⁻¹).
Data Presentation: A Comparative Summary
The following table summarizes the strengths and limitations of each technique in the context of validating the structure of 5-azaspiro[3.5]nonan-8-one.
| Technique | Sample Phase | Information Yield | Resolution | Key Limitation |
| SC-XRD | Solid (single crystal) | Absolute 3D structure, bond lengths/angles, stereochemistry.[7] | Atomic (<1 Å) | Requires high-quality single crystals, which can be difficult to grow.[7] |
| NMR | Liquid (solution) | Atomic connectivity, chemical environment, stereochemical relationships.[7] | Atomic | Less sensitive than MS; requires a soluble sample.[7][15] |
| MS | Solid, Liquid, Gas | Molecular weight, elemental formula (HRMS), fragmentation.[16] | Molecular | Provides no information on atomic connectivity or 3D structure. |
| IR | Solid, Liquid, Gas | Presence of functional groups (e.g., C=O, N-H).[7] | Molecular | Provides no connectivity or stereochemical information.[7] |
Hypothetical Crystallographic Data for 5-Azaspiro[3.5]nonan-8-one
While a crystal structure for 5-azaspiro[3.5]nonan-8-one is not publicly available, the table below presents typical crystallographic data that would be expected upon successful structure determination of a similar small organic molecule. This data would be found in the resulting Crystallographic Information File (CIF).
| Parameter | Expected Value / Information | Significance |
| Formula | C₈ H₁₃ N O | Confirms elemental composition. |
| Molecular Weight | 139.20 | Must match MS data. |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| Cell Dimensions (Å) | a, b, c (lengths); α, β, γ (angles) | Defines the size and shape of the unit cell. |
| Density (calculated) | ~1.2 - 1.4 g/cm³ | A reasonable value for an organic molecule. |
| R-factor (R1) | < 0.05 (for all data) | A key indicator of how well the calculated model fits the experimental data. Lower is better. |
| Goodness-of-Fit (S) | ~ 1.0 | Should be close to 1 for a good refinement. |
Conclusion
For drug development professionals, absolute certainty in molecular structure is non-negotiable. While NMR, MS, and IR spectroscopy are indispensable tools for routine characterization and confirmation of molecular weight, connectivity, and functional groups, they cannot, on their own, provide the definitive three-dimensional proof required for high-stakes projects. Single-crystal X-ray crystallography stands alone as the gold standard, providing an unambiguous and high-resolution map of the atomic arrangement. The integration of these complementary techniques provides a self-validating system: MS and NMR confirm the identity and purity of the material to be crystallized, and SC-XRD provides the ultimate, irrefutable proof of its three-dimensional structure. For a key building block like 5-azaspiro[3.5]nonan-8-one, pursuing a crystal structure is a critical investment in the integrity of the entire research and development cascade that follows.
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A beginner's guide to the art and science of obtaining single crystals of small molecules for diffraction studies. (n.d.). National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]
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Crystallization of small molecules. (n.d.). École Polytechnique Fédérale de Lausanne. Retrieved March 25, 2026, from [Link]
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XFELs make small molecule crystallography without crystals possible. (2022, January 27). Chemistry World. Retrieved March 25, 2026, from [Link]
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From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022, May 16). ACS Publications. Retrieved March 25, 2026, from [Link]
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SOP: CRYSTALLIZATION. (n.d.). University of California, Irvine. Retrieved March 25, 2026, from [Link]
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Guide for crystallization. (n.d.). University of Geneva. Retrieved March 25, 2026, from [Link]
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Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025, April 5). ScienceDirect. Retrieved March 25, 2026, from [Link]
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Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025, April 15). DNDi. Retrieved March 25, 2026, from [Link]
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Supporting Materials for Renewable High-Density Spiro-fuel from Lignocellulose-Derived Cyclic Ketones. (n.d.). RSC Publishing. Retrieved March 25, 2026, from [Link]
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Crystallographic Structure Elucidation. (n.d.). Northwestern University. Retrieved March 25, 2026, from [Link]
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Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. (n.d.). Sygnature Discovery. Retrieved March 25, 2026, from [Link]
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Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds. (2024, May 19). ACS Omega. Retrieved March 25, 2026, from [Link]
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The utilization of spirocyclic scaffolds in novel drug discovery. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]
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5-Azaspiro[3.5]Nonan-8-One CAS NO 362053-33-6. (n.d.). ChemicalCell. Retrieved March 25, 2026, from [Link]
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3-(5-Azaspiro[3.5]nonan-8-yl)-1,3-oxazinan-2-one. (n.d.). PubChem. Retrieved March 25, 2026, from [Link]
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X-Ray Crystallography of Chemical Compounds. (n.d.). National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]
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Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization. (n.d.). MDPI. Retrieved March 25, 2026, from [Link]
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5-azaspiro[3.5]nonan-8-one — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 25, 2026, from [Link]
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5-azaspiro[3.5]nonan-8-ol (C8H15NO). (n.d.). PubChemLite. Retrieved March 25, 2026, from [Link]
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X-ray crystallographic validation of structure predictions used in computational design for protein stabilization. (2015, March 4). Wiley Online Library. Retrieved March 25, 2026, from [Link]
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Comparative Guide to Lipophilicity Modulation: 5-azaspiro[3.5]nonan-8-one vs. Azetidine
A Senior Application Scientist's Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the meticulous control of a drug candidate's physicochemical properties is paramount to its success. Among these, lipophilicity stands out as a critical determinant of a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3] An optimal lipophilicity balance is essential for ensuring that a compound can traverse cellular membranes to reach its target while maintaining sufficient aqueous solubility and minimizing off-target effects.[4][5] This guide provides an in-depth comparison of two increasingly popular nitrogen-containing heterocyclic scaffolds—the simple azetidine ring and the more complex 5-azaspiro[3.5]nonan-8-one—and their respective impacts on molecular lipophilicity.
We will explore the structural and electronic rationales for their differing effects, present robust experimental protocols for empirical validation, and provide a framework for selecting the appropriate scaffold to meet the specific demands of your drug discovery program.
The Central Role of Lipophilicity in Drug Efficacy
Lipophilicity, commonly quantified as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH), governs the fundamental behavior of a drug within a biological system.[3] A molecule's journey from administration to its site of action involves crossing a series of lipophilic (cell membranes) and aqueous (blood, cytoplasm) barriers. As illustrated below, an imbalance in lipophilicity can terminate a drug candidate's development trajectory prematurely.
Caption: The influence of lipophilicity on key ADMET processes.
Structural Scaffolds Under Evaluation
The choice of a chemical scaffold is a defining moment in drug design. Azetidines and spirocycles have emerged as valuable tools for escaping the "flatland" of traditional aromatic heterocycles, offering enhanced three-dimensionality (sp3-character) and novel chemical space.[6][7][8]
Caption: Structural and key features of azetidine and 5-azaspiro[3.5]nonan-8-one.
Azetidine: The Lipophilicity Reducer
The incorporation of an azetidine ring is a well-established strategy for reducing lipophilicity while improving aqueous solubility.[9][10] Its small size and the presence of a basic nitrogen atom within a strained four-membered ring lead to a more polar scaffold compared to larger, more flexible, or carbocyclic analogues like pyrrolidine or piperidine.[11][12] This makes azetidine an excellent bioisostere when the goal is to decrease LogD and potentially mitigate issues related to poor solubility or high metabolic clearance.[13][14]
5-azaspiro[3.5]nonan-8-one: The Counterintuitive Modulator
Spirocyclic scaffolds, which contain two rings joined by a single atom, are prized for introducing structural rigidity and three-dimensionality.[15][16][17] One might intuitively assume that replacing a smaller fragment with the larger 5-azaspiro[3.5]nonan-8-one would increase lipophilicity due to the net addition of carbon atoms. However, extensive research on related azaspirocycles has revealed a fascinating and counterintuitive phenomenon.
The constrained geometry of azaspirocycles can significantly increase the basicity (pKa) of the nitrogen atom compared to its acyclic or simple cyclic counterparts.[18][19] At a physiological pH of 7.4, a higher pKa means the spirocyclic amine is more extensively protonated. This charged species interacts more favorably with the aqueous phase, leading to a significant decrease in the measured LogD.[20] Therefore, much like azetidine, this spirocyclic scaffold can serve as a tool to lower lipophilicity, but through a distinct physicochemical mechanism.
Quantitative Comparison: Expected Lipophilicity Shifts
While direct, publicly available experimental data for a matched pair involving 5-azaspiro[3.5]nonan-8-one is scarce, we can draw reliable inferences from comprehensive studies on analogous azaspiro[3.3]heptanes, which demonstrate the same underlying principle. The following table summarizes the expected impact on LogD when replacing common cyclic amines with azetidine or an azaspirocycle.
| Original Scaffold | Replacement Scaffold | Expected ΔLogD (at pH 7.4) | Primary Physicochemical Driver | Reference |
| Piperidine / Pyrrolidine | Azetidine | -0.5 to -1.5 | Increased polarity, reduced size, ring strain. | [9][10] |
| Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | -1.2 | Increased basicity (ΔpKa = +1.5) leading to higher protonation. | [20] |
| N-Me Piperazine | N-Me-2,6-diazaspiro[3.3]heptane | -1.0 | Increased basicity (ΔpKa = +1.4) leading to higher protonation. | [20] |
| Generalization | 5-azaspiro[3.5]nonan-8-one | -0.8 to -1.5 (Estimated) | Significantly increased basicity of the amine. | [18][19] |
Expert Insight: The choice between azetidine and an azaspirocycle is not merely about reducing lipophilicity. The azaspirocycle offers a more rigid, three-dimensional exit vector profile, which can be crucial for optimizing binding to a biological target.[6][7] Azetidine provides a more compact modification. Therefore, the decision should be based on a dual consideration of both the desired physicochemical property modulation and the structural requirements of the target binding pocket.
Experimental Protocols for Lipophilicity Determination
Computational LogP predictions (cLogP) are invaluable for initial design, but they often lack accuracy for complex or novel scaffolds.[21][22] Therefore, experimental determination is non-negotiable for lead optimization.
Protocol 1: The Shake-Flask "Gold Standard" Method for LogD Determination
This method directly measures the partitioning of a compound between n-octanol and an aqueous buffer and remains the benchmark for accuracy.[23][24][25]
Causality: The shake-flask method is a direct physical measurement of the equilibrium distribution, making it highly reliable if performed correctly. The choice of a pH 7.4 phosphate buffer is to mimic physiological conditions, yielding the more biologically relevant LogD value rather than the pH-independent LogP.[25]
Methodology:
-
Preparation of Phases:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Pre-saturate the n-octanol by mixing it vigorously with the PBS buffer (10:1 v/v) for 24 hours. Allow the phases to separate completely.
-
Pre-saturate the PBS buffer with n-octanol in the same manner. This ensures that the volume of each phase does not change upon mixing.
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol) at a concentration of 10 mM.
-
-
Partitioning:
-
In a glass vial, combine 2 mL of the pre-saturated n-octanol and 2 mL of the pre-saturated PBS buffer.
-
Spike with the test compound stock solution to a final concentration of ~50 µM.
-
Cap the vial tightly and shake vigorously for 1 hour at a controlled temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.
-
-
Phase Separation:
-
Centrifuge the vial at 2000 x g for 15 minutes to ensure complete separation of the two immiscible layers.
-
-
Quantification:
-
Carefully remove an aliquot from the aqueous phase and the n-octanol phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy, against a standard curve.
-
-
Calculation:
-
Calculate LogD using the formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous )
-
Self-Validation: Run a standard compound with a known LogD value (e.g., propranolol) in parallel to verify the experimental setup. The measured LogD for the standard should be within ±0.2 log units of the accepted literature value.
Protocol 2: High-Throughput Lipophilicity Screening by RP-HPLC
For rapid screening of multiple analogues, a chromatographic approach is more efficient.[26][27] This method correlates a compound's retention time on a hydrophobic stationary phase with its lipophilicity.[1][28]
Causality: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their hydrophobicity. A more lipophilic compound will have a stronger affinity for the non-polar stationary phase (e.g., C18) and will thus elute later (have a longer retention time). By calibrating the system with compounds of known LogP/D values, we can build a model to determine the lipophilicity of unknown compounds from their retention times.[27][29]
Caption: Workflow for LogP determination via the RP-HPLC method.
Methodology:
-
System Setup:
-
HPLC System: A standard HPLC or UPLC system with a UV or MS detector.
-
Column: A reversed-phase C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 7.4.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient: 5% to 95% B over 5 minutes.
-
-
Calibration:
-
Select a set of 5-8 commercially available standards with well-documented LogP values spanning the expected range of your compounds (e.g., from -1 to 5).
-
Inject each standard individually onto the column and record its retention time (t_R).
-
Determine the column dead time (t_0) by injecting a non-retained compound like uracil.
-
-
Data Analysis:
-
For each standard, calculate the capacity factor, k = (t_R - t_0) / t_0.
-
Create a calibration curve by plotting the known LogP (or LogD) values of the standards against their corresponding log(k) values. The relationship should be linear.
-
-
Test Compound Analysis:
-
Inject your test compounds (containing either the azetidine or spirocycle motif) using the identical HPLC method.
-
Record their retention times and calculate their log(k) values.
-
-
LogP Determination:
-
Using the linear equation from the calibration curve (LogP = m * log(k) + c), determine the LogP of your test compounds.
-
Self-Validation: The quality of the calibration curve is the primary validation metric. The correlation coefficient (R²) of the linear regression should be >0.95 for the method to be considered reliable.
Conclusion and Recommendations
Both azetidine and 5-azaspiro[3.5]nonan-8-one are powerful tools for medicinal chemists seeking to modulate the lipophilicity of lead compounds.
-
Choose Azetidine for:
-
A straightforward and predictable reduction in lipophilicity.
-
Improving aqueous solubility with a minimal increase in molecular weight.
-
Situations where a compact, less sterically demanding scaffold is required.
-
-
Choose 5-azaspiro[3.5]nonan-8-one (or related azaspirocycles) for:
-
Achieving a significant, often counterintuitive, reduction in lipophilicity driven by increased basicity.
-
Introducing rigid, three-dimensional exit vectors to explore new binding interactions or lock in a bioactive conformation.
-
Navigating crowded intellectual property landscapes with novel, sp3-rich scaffolds.
-
The decision should be guided by a holistic analysis of the project's needs, considering not only the target LogD value but also the structural and synthetic implications of each scaffold. We strongly advocate for the early and routine experimental measurement of lipophilicity using the high-throughput HPLC method for screening, followed by confirmation of key compounds with the gold-standard shake-flask method to ensure the generation of high-quality data to drive your drug discovery programs forward.
References
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Taylor & Francis. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?Link
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Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Link
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OA Monitor Ireland. The use of spirocyclic scaffolds in drug discovery. Link
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ACS Publications. (2007, July 19). Machine Learning Models for Lipophilicity and Their Domain of Applicability. Link
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Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. Link
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BLDpharm. (2021, December 1). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Link
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Taylor & Francis. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Link
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National Center for Biotechnology Information. Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. Link
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MDPI. (2022, August 18). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Link
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ResearchGate. Examples of azetidine‐based bioisosters. Link
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Chromatography Online. (2007, February 28). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. Link
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Taylor & Francis. (2013, January 30). Lipophilic Efficiency: The Most Important Efficiency Metric in Medicinal Chemistry. Link
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PubMed. Interlaboratory study of log P determination by shake-flask and potentiometric methods. Link
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PubMed. (2013, January 15). Lipophilicity--methods of determination and its role in medicinal chemistry. Link
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Cambridge MedChem Consulting. LogP/D. Link
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PubMed. (2012, September 19). The influence of lipophilicity in drug discovery and design. Link
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ResearchGate. Lipophilicity - Methods of determination and its role in medicinal chemistry. Link
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National Center for Biotechnology Information. (2019, July 18). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Link
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National Center for Biotechnology Information. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Link
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ACD/Labs. LogP—Making Sense of the Value. Link
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ResearchGate. (2020). LogP / LogD shake-flask method v1. Link
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Benchchem. The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. Link
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Taylor & Francis. (2016, March 7). Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres. Link
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PubMed. (2019, July 18). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a log D Lowering Twist. Link
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National Center for Biotechnology Information. Lipophilicity prediction of peptides and peptide derivatives by consensus machine learning. Link
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Journal of Applicable Chemistry. (2015). Theoretical Prediction of Lipophilicity for Some Drugs Compounds. Link
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WuXi AppTec. (2023, November 30). Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC). Link
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PubMed. (2018, August 22). Lipophilicity prediction of peptides and peptide derivatives by consensus machine learning. Link
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Pion Inc. (2024, October 8). What is Lipophilicity?. Link
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PubMed. (2009, November 15). Lipophilicity determination of highly lipophilic compounds by liquid chromatography. Link
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ResearchGate. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. Link
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Enamine. Azetidines. Link
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Sygnature Discovery. Synthesis of 4-membered heterocycles as fragments and bioisosteres. Link
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ACS Publications. (2020, December 22). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Link
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National Center for Biotechnology Information. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Link
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ResearchGate. (2026, January 29). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Link
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ResearchGate. (2024, January 22). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Link
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ACS Publications. (2002, April 4). Novel Methods for the Prediction of logP, pKa, and logD. Link
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Wiley Online Library. (2006, October 5). Reliable Assessment of Log P of Compounds of Pharmaceutical Relevance. Link
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Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Link
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National Center for Biotechnology Information. Put a ring on it: application of small aliphatic rings in medicinal chemistry. Link
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MedChemica. (2015, February 3). Not all LogP's are calculated equal: CLogP and other short stories. Link
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Baran Lab, Scripps Research. (2020, November 14). Bioisosteres v2 - Recent Trends and Tactics. Link
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Organic Chemistry Portal. cLogP Calculation. Link
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National Center for Biotechnology Information. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Link
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ResearchGate. Predicted vs. experimental logP values for the 140 compounds in the MLR training set. Link
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ResearchGate. Clog P vs. experimental log P from QM models. Link
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PubMed. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Link
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Personal protective equipment for handling 5-Azaspiro[3.5]nonan-8-one;2,2,2-trifluoroacetic acid
Operational Safety & Logistics Guide: Handling 5-Azaspiro[3.5]nonan-8-one Trifluoroacetate
As your trusted partner in drug development, we recognize that true scientific advancement requires uncompromising safety. 5-Azaspiro[3.5]nonan-8-one;2,2,2-trifluoroacetic acid (TFA salt) is an advanced spirocyclic amine building block widely utilized to improve the pharmacokinetic profiles of target molecules. However, the presence of the trifluoroacetate counterion dictates strict safety and environmental logistics.
This guide provides field-proven, authoritative protocols for the safe handling, personal protective equipment (PPE) donning, and disposal of this compound, ensuring your laboratory operates at the highest standards of safety and compliance.
Hazard Causality & Chemical Profile
To handle this compound safely, researchers must understand the causality behind its hazards. We do not just wear PPE for compliance; we wear it to disrupt specific chemical interactions.
-
Hygroscopicity & Contact Hazard: TFA salts are highly hygroscopic. Upon exposure to ambient laboratory humidity, the solid powder rapidly absorbs moisture, transforming into a sticky, concentrated acidic residue. This drastically increases the risk of transdermal exposure and cross-contamination on analytical balances .
-
Environmental Persistence (The TFA Factor): Unlike standard organic acetates, the carbon-fluorine (C-F) bonds in the TFA moiety are exceptionally stable. TFA does not biodegrade and accumulates irreversibly in aquatic environments, leading the EPA to classify it as a persistent, mobile "forever chemical" . Consequently, traditional drain disposal is strictly prohibited.
-
Respiratory Irritation: While less volatile than free trifluoroacetic acid, aerosolized dust from the solid spirocyclic salt can cause severe irritation and micro-burns to the mucosal membranes of the respiratory tract .
Personal Protective Equipment (PPE) Matrix
The following PPE matrix is quantitatively designed to mitigate the specific hygroscopic and irritant properties of 5-Azaspiro[3.5]nonan-8-one TFA salt.
| PPE Category | Specification / Standard | Causality (Why is this required?) | Replacement / Maintenance Frequency |
| Hand Protection | Nitrile gloves, ≥0.11 mm thickness (EN 374) | Protects against incidental contact. Nitrile offers superior chemical resistance to fluorinated organic salts compared to standard latex. | Replace every 2 hours, or immediately upon suspected contamination. |
| Eye Protection | Chemical safety goggles (ANSI Z87.1 / EN 166) | Prevents severe eye damage from micro-splashes during solvent addition or exposure to aerosolized spirocyclic dust. | Reusable; decontaminate with 70% Isopropanol (IPA) after use. |
| Body Protection | Flame-resistant (FR) lab coat (NFPA 2112) | Shields against chemical spills. FR material is critical if the salt is being dissolved in flammable organic solvents (e.g., Methanol, DMF). | Launder weekly via specialized chemical lab services. |
| Respiratory | N95/FFP2 or half-mask with P100 filter | Required when handling >1g outside a closed system to prevent inhalation of bioactive spirocyclic dust. | Discard filters after 40 hours of cumulative use or if breathing resistance increases. |
Operational Workflow & Step-by-Step Methodology
A self-validating protocol ensures that safety measures are actively confirmed at each step of your experiment.
Step 1: Environmental Preparation & Validation
-
Airflow Verification: Ensure the fume hood is operational. Validation: Tape a small piece of tissue to the sash; it should pull inward steadily, confirming a face velocity of >0.5 m/s. Do not proceed if the hood fails this test.
-
Static Mitigation: Wipe the analytical balance and surrounding area with an anti-static brush or use an ionizing bar. Causality: TFA salts hold static charges, causing the powder to aerosolize or "jump" when the container is opened.
Step 2: PPE Donning Sequence
-
Inspect nitrile gloves for micro-tears by inflating them slightly before wearing.
-
Don the FR lab coat, ensuring the cuffs are tucked under the gloves to prevent skin exposure at the wrists.
-
Secure chemical safety goggles, ensuring a tight seal against the face.
Step 3: Weighing and Transfer
-
Use a grounded, stainless-steel spatula. Avoid plastic spatulas, which exacerbate static cling.
-
Pre-weigh a closed vial (tare). Transfer the required mass of 5-Azaspiro[3.5]nonan-8-one TFA salt into the vial strictly inside the fume hood.
-
Cap the vial immediately after transfer to minimize moisture absorption from the air.
Step 4: Solvation & Decontamination
-
Add the reaction solvent (e.g., dichloromethane or water) slowly. Causality: The dissolution of TFA salts can be mildly exothermic.
-
Wipe down the balance and spatulas with a damp paper towel (water, followed by IPA) to remove any invisible hygroscopic residue.
Operational workflow for handling 5-Azaspiro[3.5]nonan-8-one TFA salt safely.
Emergency Spill Response & Environmental Disposal Logistics
Because TFA is a highly mobile environmental contaminant, disposal logistics must be rigorously controlled to prevent ecological damage .
Spill Response Protocol:
-
Isolate: Evacuate personnel from the immediate vicinity of the spill.
-
Contain: Cover the solid spill with damp, absorbent paper towels to prevent dust generation. Never sweep dry TFA salt powder.
-
Neutralize & Collect: If the compound is dissolved in an acidic solution, neutralize carefully with sodium bicarbonate. Collect all absorbent materials into a designated, sealable hazardous waste container.
-
Wash: Wash the contaminated surface with copious amounts of water, collecting the rinsate into liquid waste containers.
Disposal Plan:
-
Strict Prohibition: Never dispose of 5-Azaspiro[3.5]nonan-8-one TFA salt or its solutions down the sink. Standard wastewater treatment facilities cannot degrade the C-F bonds.
-
Solid Waste: Contaminated gloves, spatulas, and paper towels must be placed in a solid hazardous waste bin explicitly labeled "Fluorinated Organic Waste."
-
Liquid Waste: Aqueous and organic solutions containing this compound must be collected in compatible high-density polyethylene (HDPE) containers.
-
Final Destruction: Waste must be routed to a certified facility for high-temperature incineration (>1000°C). This is the only reliable logistical method to break the C-F bonds and prevent environmental contamination.
Disposal logic emphasizing high-temperature incineration to destroy persistent TFA.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 6422, Trifluoroacetic acid." PubChem, 2024. [Link]
-
Goldberg Segalla. "What the TFA! Is Trifluoroacetic Acid Another 'Forever Chemical' on the Rise?" Goldberg Segalla Insights, Nov 2024. [Link]
-
Gelest, Inc. "Safety Data Sheet: SODIUM TRIFLUOROACETATE." Gelest Technical Resources, Aug 2017.[Link]
-
Regulations.gov. "The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA)." Environmental Protection Agency (EPA) Dockets, Oct 2024. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
